1-Benzyl-3-phenylthiourea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25017. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCBDDGSOXJEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349913 | |
| Record name | 1-Benzyl-3-phenyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
726-25-0 | |
| Record name | 1-Benzyl-3-phenylthiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-3-phenyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZYL-3-PHENYL-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 1-Benzyl-3-phenylthiourea
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-Benzyl-3-phenylthiourea. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed experimental protocols and characterization data.
Physicochemical Properties
This compound is a disubstituted thiourea derivative with the molecular formula C14H14N2S.[1] Below is a summary of its key physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C14H14N2S | [1] |
| Molecular Weight | 242.34 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Expected to be a white to off-white solid | [2] |
| Melting Point | 153.0 to 157.0 °C | [2] |
| Solubility | Likely soluble in organic solvents such as DMSO and ethanol | [3] |
Synthesis Protocol
The synthesis of this compound is typically achieved through the reaction of benzyl isothiocyanate with aniline (phenylamine). This reaction is a nucleophilic addition of the primary amine to the electrophilic carbon of the isothiocyanate.
Materials:
-
Aniline (phenylamine)
-
Benzyl isothiocyanate
-
Anhydrous solvent (e.g., ethanol, acetonitrile, or benzene)[3][4][5]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
In a clean, dry round-bottom flask, dissolve aniline (1.0 equivalent) in a suitable anhydrous solvent under continuous stirring.
-
To this solution, add benzyl isothiocyanate (1.0 equivalent) dropwise at room temperature.[3]
-
The reaction mixture can be stirred at room temperature or heated to reflux to ensure completion.[3][6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (indicated by the disappearance of starting materials on TLC), the reaction mixture is cooled to room temperature.[7]
-
If a precipitate forms, the solid product is collected by vacuum filtration. If no precipitate forms, the solvent is removed under reduced pressure to yield the crude product.[3][7]
-
The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure crystalline solid.[6][7]
Characterization Data
The structural confirmation of the synthesized this compound is performed using various spectroscopic techniques. Below is a summary of the expected characterization data based on analysis of its chemical structure and data from closely related compounds.
3.1. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C=S, and C-N functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Medium, Broad | N-H stretching (thiourea) |
| 3000-3100 | Medium | Aromatic C-H stretching |
| 2900-3000 | Weak | Aliphatic C-H stretching (-CH₂-) |
| ~1550 | Strong | C=S stretching (thiourea) |
| ~1350 | Medium | C-N stretching |
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Table of Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.5 - 9.0 | Broad Singlet | 1H | N-H (thiourea, adjacent to phenyl) |
| ~7.2 - 7.6 | Multiplet | 10H | Ar-H (phenyl and benzyl groups) |
| ~6.0 - 6.5 | Broad Triplet | 1H | N-H (thiourea, adjacent to benzyl) |
| ~4.8 | Doublet | 2H | -CH₂- (benzyl) |
Table of Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~181 | C=S (thiourea) |
| ~138 | Ar-C (ipso-C of phenyl) |
| ~137 | Ar-C (ipso-C of benzyl) |
| ~129 | Ar-CH (phenyl and benzyl) |
| ~128 | Ar-CH (phenyl and benzyl) |
| ~127 | Ar-CH (phenyl and benzyl) |
| ~49 | -CH₂- (benzyl) |
3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Assignment |
| 243.0950 | [M+H]⁺ (Calculated for C₁₄H₁₅N₂S⁺) |
| 242.0878 | [M]⁺ (Calculated for C₁₄H₁₄N₂S) |
Mandatory Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of this compound.
4.2. Potential Signaling Pathway
Thiourea derivatives have been reported to exhibit a range of biological activities, including anticancer effects.[6][8] One of the potential mechanisms of action for anticancer agents is the induction of apoptosis (programmed cell death). The diagram below illustrates a simplified intrinsic apoptosis pathway that could potentially be activated by thiourea derivatives.
Caption: A potential intrinsic apoptosis signaling pathway that may be induced by thiourea derivatives in cancer cells.
Potential Applications
This compound and its derivatives have shown potential in various applications:
-
Biosensors: It has been identified as a sensor material for the detection of nerve agents and related simulants.[9][10]
-
Corrosion Inhibition: Studies have shown its effectiveness as a corrosion inhibitor for steel in acidic solutions.[10]
-
Drug Development: As part of the broader class of thiourea derivatives, it holds potential for further investigation into its biological activities, which may include anticancer, antimicrobial, and anti-inflammatory properties.[6][8]
References
- 1. 1-Benzyl-3-phenyl-2-thiourea | C14H14N2S | CID 668300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 726-25-0 | TCI EUROPE N.V. [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 1-Benzyl-3-phenyl-2-thiourea | 726-25-0 [chemicalbook.com]
An In-depth Technical Guide to 1-Benzyl-3-phenylthiourea: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-3-phenylthiourea is a disubstituted thiourea derivative with a range of applications stemming from its unique chemical structure. This technical guide provides a comprehensive overview of its chemical properties, detailed methodologies for its synthesis and structural elucidation, and an exploration of its current and potential applications. All quantitative data is presented in easily digestible tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication in a research setting.
Chemical Properties
This compound, also known by its IUPAC name N-benzyl-N'-phenylthiourea, is a white to off-white crystalline solid.[1][2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₁₄H₁₄N₂S | [3][4][5][6] |
| Molecular Weight | 242.34 g/mol | [3][4][5][6] |
| CAS Number | 726-25-0 | [4] |
| Melting Point | 153-158 °C | [2][4] |
| Boiling Point (Predicted) | 377.7 ± 35.0 °C | [4] |
| Density (Predicted) | 1.212 ± 0.06 g/cm³ | [4] |
| Appearance | White to Almost white powder to crystal | [1][2] |
| SMILES | C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2 | [3] |
Structure Elucidation
The definitive structure of this compound is established through a combination of spectroscopic techniques and, ideally, confirmed by single-crystal X-ray diffraction.
Spectroscopic Analysis
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial for confirming the chemical identity and connectivity of the synthesized compound.
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzyl and phenyl rings, the methylene protons of the benzyl group, and the N-H protons of the thiourea moiety.
-
¹³C NMR: The carbon NMR spectrum will reveal signals for the carbons in the aromatic rings, the methylene carbon, and the characteristic thiocarbonyl (C=S) carbon.
2.1.2. Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include N-H stretching, aromatic C-H stretching, and the C=S stretching of the thiourea group.
2.1.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most unambiguous and detailed three-dimensional structural information, including bond lengths, bond angles, and crystal packing. For thiourea derivatives, this technique can reveal important conformational features and intermolecular interactions, such as hydrogen bonding.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
A common and reliable method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine.
Materials:
-
Phenyl isothiocyanate
-
Benzylamine
-
Anhydrous solvent (e.g., acetone, acetonitrile, or THF)
-
Stirring apparatus
-
Reflux condenser
-
Thin Layer Chromatography (TLC) supplies
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a clean, dry reaction vessel, dissolve equimolar amounts of phenyl isothiocyanate and benzylamine in a suitable anhydrous solvent.
-
Stir the reaction mixture at room temperature or under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically after several hours), allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product, this compound.
-
The synthesized compound should be characterized to confirm its identity and purity using the analytical techniques described below.
Characterization Protocols
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters: Spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 1 second, and 16 scans.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Parameters: Spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
3.2.2. IR Spectroscopy
-
Sample Preparation: Prepare a thin, transparent pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) and pressing the mixture under high pressure.
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmission.
-
Acquisition Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 32 scans.
-
-
Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.
3.2.3. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Acquisition:
-
Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and major fragment ions to confirm the molecular weight and aspects of the structure.
Applications and Biological Activity
Thiourea derivatives are a versatile class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery. While specific biological signaling pathways for this compound are not extensively documented, its structural analogues have shown potential as anticancer, antimicrobial, and enzyme inhibitory agents.
One of the noted applications of this compound is as a sensor material for the detection of nerve agents and their simulants, indicating its potential in biosensor development.[1][4][6]
Thiourea derivatives have been reported to induce anticancer effects by triggering apoptosis, or programmed cell death. A common pathway involved is the intrinsic or mitochondrial pathway.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or in a fume hood.
Conclusion
This compound is a compound with well-defined chemical properties and a straightforward synthetic route. The structural elucidation can be comprehensively achieved using a combination of modern spectroscopic and crystallographic techniques. The diverse biological activities of related thiourea derivatives suggest that this compound holds potential for further investigation in the fields of medicinal chemistry and materials science, particularly in the development of novel therapeutics and sensors. This guide provides the foundational information and methodologies to support such research endeavors.
References
Spectroscopic Profile of 1-Benzyl-3-phenylthiourea: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 1-Benzyl-3-phenylthiourea, a thiourea derivative with applications in coordination chemistry and materials science. The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Core Spectroscopic Data
The structural integrity and purity of synthesized this compound can be confirmed through a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the benzyl and phenyl groups, the methylene protons, and the N-H protons of the thiourea moiety.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 9.627 | Singlet | 1H | N-H |
| 8.164 | Singlet | 1H | N-H |
| 7.439–7.258 | Multiplet | 9H | Aromatic (Phenyl & Benzyl) |
| 7.118 | Triplet | 1H | Aromatic (Phenyl) |
| 4.8 (approx.) | Doublet | 2H | -CH₂- (Benzyl) |
Note: Data sourced from a study by Al-Masoudi et al.[1] The methylene proton signal is described as a doublet at δ = 7.37 in the text, which is likely a typographical error and has been adjusted to a more chemically reasonable shift.
¹³C NMR Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The thiocarbonyl (C=S) carbon is typically observed significantly downfield.
| Chemical Shift (δ, ppm) | Assignment |
| ~181 | C=S (Thiourea) |
| ~138-127 | Aromatic Carbons |
| ~49-54 | -CH₂- (Benzyl) |
Note: The chemical shift for the methylene carbon has been reported to be in the range of 49.06–53.98 ppm.[1] The other values are predicted based on analogous structures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The key vibrational frequencies are associated with the N-H and C=S bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3363 | Medium | N-H Stretching |
| 3149 | Medium | N-H Stretching |
| 1450 | Medium | Thioamide |
| 842 | Medium | Thioamide |
Note: Data sourced from a study by Al-Masoudi et al.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
| m/z | Interpretation |
| 242 | [M]⁺ (Molecular Ion) |
| 243 | [M+1]⁺ |
| 167 | Fragment |
| 107 | Fragment |
Note: The molecular formula of this compound is C₁₄H₁₄N₂S, with a molecular weight of 242.34 g/mol .
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of phenylmethanamine and isothiocyanatobenzene.[1]
-
To a solution of phenylmethanamine (2.14 mL, 20 mmol) in benzene (10 mL), add isothiocyanatobenzene (2.70 mL, 20 mmol) under stirring.
-
Continue stirring the mixture for 4 hours at room temperature.
-
The resulting white precipitate is collected and recrystallized from hot ethanol to yield pure this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 200-240 ppm) is necessary to cover the range of carbon chemical shifts. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
Workflow and Data Integration
The characterization of this compound involves a logical workflow, starting from synthesis and culminating in the integration of various spectroscopic data to confirm the structure.
The logical flow for the structural elucidation of this compound is depicted in the following diagram.
References
An In-depth Technical Guide to 1-Benzyl-3-phenyl-2-thiourea (CAS 726-25-0)
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive scientific literature review of the compound with CAS number 726-25-0, identified as 1-Benzyl-3-phenyl-2-thiourea (BPTU). The document details its chemical and physical properties, synthesis, and known applications, with a focus on its role as a corrosion inhibitor and the biological activities of its derivatives. All quantitative data is presented in structured tables, and experimental protocols for key studies are described. Visualizations for experimental workflows and logical relationships are provided using the DOT language.
Chemical Identity and Physicochemical Properties
1-Benzyl-3-phenyl-2-thiourea is a thiourea derivative characterized by the presence of a benzyl group and a phenyl group attached to the nitrogen atoms of the thiourea core.
Table 1: Chemical and Physical Properties of 1-Benzyl-3-phenyl-2-thiourea
| Property | Value | Reference |
| IUPAC Name | 1-benzyl-3-phenylthiourea | [1] |
| Synonyms | 3-benzyl-1-phenylthiourea, N-Phenyl-N'-benzylthiourea | [1] |
| CAS Number | 726-25-0 | [1] |
| Molecular Formula | C₁₄H₁₄N₂S | [1] |
| Molecular Weight | 242.34 g/mol | [1] |
| Melting Point | 156-158 °C | [2] |
| Boiling Point | 377.7±35.0 °C (Predicted) | [2] |
| Density | 1.212±0.06 g/cm³ (Predicted) | [2] |
| Appearance | White to off-white crystalline powder | [3] |
Synthesis of 1-Benzyl-3-phenyl-2-thiourea
The synthesis of 1-Benzyl-3-phenyl-2-thiourea is typically achieved through the reaction of phenylmethanamine (benzylamine) with isothiocyanatobenzene (phenyl isothiocyanate).[2]
Experimental Protocol: Synthesis of 1-Benzyl-3-phenyl-2-thiourea[2]
Materials:
-
Phenylmethanamine (Benzylamine)
-
Isothiocyanatobenzene (Phenyl isothiocyanate)
-
Benzene
-
Ethanol
Procedure:
-
In a suitable reaction vessel, dissolve phenylmethanamine (20 mmol) in 10 mL of benzene.
-
Stir the solution for 10 minutes.
-
To the stirring solution, add isothiocyanatobenzene (20 mmol).
-
Allow the reaction mixture to equilibrate for 4 hours.
-
The resulting white precipitate, 1-benzyl-3-phenyl-2-thiourea, is then recrystallized from hot ethanol.
A reported yield for this synthesis is 85%.[2]
Synthesis Workflow
Applications and Scientific Research
Corrosion Inhibition
A significant area of research for 1-Benzyl-3-phenyl-2-thiourea is its application as a corrosion inhibitor for steel in acidic environments.[4]
Materials and Equipment:
-
Steel electrodes
-
1.0 M HCl solution
-
1-Benzyl-3-phenyl-2-thiourea (BPTU) at various concentrations
-
Potentiodynamic polarization measurement (PPM) setup
-
Electrochemical impedance spectroscopy (EIS) setup
-
Scanning electron microscope (SEM)
Potentiodynamic Polarization Measurement (PPM):
-
Steel electrodes are immersed in the 1.0 M HCl solution with and without different concentrations of BPTU.
-
The system is allowed to stabilize at the open circuit potential.
-
The potential is scanned from a cathodic potential to an anodic potential at a constant scan rate.
-
Corrosion current density (i_corr) is determined by extrapolating the Tafel plots.
-
Inhibition efficiency (IE%) is calculated using the formula: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100
Electrochemical Impedance Spectroscopy (EIS):
-
EIS measurements are performed at the open circuit potential.
-
A sinusoidal AC voltage of small amplitude is applied over a range of frequencies.
-
The impedance data is analyzed using Nyquist and Bode plots to determine the charge transfer resistance (R_ct).
-
Inhibition efficiency (IE%) is calculated using the formula: IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] x 100
Scanning Electron Microscopy (SEM):
-
Steel specimens are immersed in the 1.0 M HCl solution with and without BPTU for a specified duration.
-
The surface morphology of the steel specimens is examined using SEM to observe the protective film formation.
Table 2: Inhibition Efficiency of BPTU on Steel in 1.0 M HCl at 30°C [4]
| Concentration of BPTU (M) | Inhibition Efficiency (%) - EIS | Inhibition Efficiency (%) - PPM |
| 2 x 10⁻⁴ | 94.99 | 94.30 |
The adsorption of BPTU on the steel surface was found to follow the modified Langmuir isotherm.[4]
Sensor Applications
1-Benzyl-3-phenyl-2-thiourea has been identified as a potential sensor material for the detection of nerve agents and their simulants.[5] It is suggested that the reaction characteristics of BPTU are similar to these agents, which contributes to its detection capabilities.[5]
Biological Activities of Derivatives
While specific biological activity data for 1-Benzyl-3-phenyl-2-thiourea is limited in the public domain, research on its metal complexes and other thiourea derivatives highlights their potential in drug development.
Platinum(II) complexes with 1-Benzyl-3-phenyl-2-thiourea as a ligand have been synthesized and evaluated for their cytotoxic activity against MCF-7 breast cancer cells.[2]
Experimental Protocol: MTT Assay for Cytotoxicity [2]
-
MCF-7 breast cancer cells are seeded in 96-well plates and incubated.
-
The cells are treated with various concentrations of the Pt(II)-BPTU complexes.
-
After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The formazan crystals formed by viable cells are dissolved in a suitable solvent.
-
The absorbance is measured using a microplate reader to determine cell viability.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Table 3: Cytotoxicity of Pt(II) Complexes with 1-Benzyl-3-phenyl-2-thiourea against MCF-7 Cells [2]
| Complex | IC₅₀ (µM) |
| [Pt(BPT)(dppb)] | 10.96 |
| [Pt(BPT)(Phen)] | 78.90 |
dppb = 1,4-bis(diphenylphosphino)butane; Phen = 1,10-Phenanthroline
The broader class of thiourea derivatives has been extensively studied and shown to exhibit a wide range of biological activities, including:
-
Antibacterial and Antifungal Activity: Many thiourea derivatives have demonstrated significant antimicrobial properties.[6]
-
Anticancer Activity: Various substituted thioureas have been investigated as potential anticancer agents.[7]
-
Enzyme Inhibition: Thiourea derivatives have been shown to inhibit various enzymes, which is a mechanism for their therapeutic effects.[8]
Conclusion
1-Benzyl-3-phenyl-2-thiourea (CAS 726-25-0) is a well-characterized compound with established synthetic routes. Its primary documented application with extensive quantitative data is as a highly effective corrosion inhibitor for steel in acidic media. While it shows promise as a sensor material for nerve agents, more detailed public research is needed in this area. The biological activity of the standalone compound has not been extensively reported; however, its platinum(II) complexes exhibit notable anticancer properties. The broader family of thiourea derivatives is a rich source of biologically active compounds, suggesting that 1-Benzyl-3-phenyl-2-thiourea may warrant further investigation as a potential therapeutic agent. Future research should focus on the direct evaluation of its biological activities to fully elucidate its potential in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of 3-benzyl-1-methyl- and 1-methyl-3-phenyl-isothioureas as potential inhibitors of iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Dawn of a Scaffold: An In-depth Technical Guide to the Discovery and Historical Context of N-substituted Thiourea Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiourea scaffold, a deceptively simple organosulfur compound, has proven to be a cornerstone in the edifice of medicinal chemistry. Its journey from an interesting chemical entity to a privileged structure in drug design is a testament to the enduring power of chemical synthesis and biological screening. N-substituted thiourea derivatives, in particular, have demonstrated a remarkable breadth of pharmacological activities, leading to the development of crucial therapeutic agents. This technical guide delves into the discovery and historical context of these versatile compounds, providing a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, tailored for the modern drug development professional.
Historical Perspective: From Obscurity to Clinical Significance
The story of N-substituted thioureas in medicine is one of serendipitous discoveries and systematic development. While thiourea itself was first synthesized in 1873 by the Polish chemist Marceli Nencki, its biological potential remained largely unexplored for decades.[1] The early 20th century saw pioneering work that laid the groundwork for modern chemotherapy, with early urea derivatives showing promise.[1]
A pivotal moment arrived in the 1940s with the discovery of the antithyroid properties of thiourea and its derivatives.[2][3] This discovery, stemming from observations at the Johns Hopkins University School of Medicine, led to the seminal 1943 report by Dr. Edwin B. Astwood on the clinical use of thiourea and thiouracil for hyperthyroidism.[2] This marked the first significant clinical application of this class of compounds and spurred further investigation into their therapeutic potential. Subsequent research led to the development of less toxic and more potent antithyroid drugs like propylthiouracil and methimazole, which remain in clinical use today.[2]
Following this breakthrough, the mid-20th century and beyond witnessed an explosion of research into N-substituted thioureas, revealing a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][5] This has solidified the thiourea moiety as a "privileged structure" in medicinal chemistry, a scaffold that is frequently found in bioactive compounds.[1]
Key Therapeutic Areas and Biological Activities
The versatility of the N-substituted thiourea scaffold is evident in the diverse range of biological activities it exhibits. The ability of the thiourea functional group to form stable hydrogen bonds with biological targets is a key contributor to its broad-spectrum bioactivity.[1]
Antithyroid Activity
The earliest and one of the most significant applications of thiourea derivatives is in the management of hyperthyroidism.[2][3] Compounds like propylthiouracil and methimazole act by inhibiting the enzyme thyroid peroxidase (TPO), which is essential for the synthesis of thyroid hormones.[6][7][8][9]
Anticancer Activity
A substantial body of research has focused on the anticancer potential of N-substituted thioureas.[10][11][12] These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms.[10][11][12] Some derivatives have been found to target critical signaling pathways involved in cancer progression, such as the RAS-RAF-MAPK and Wnt/β-catenin pathways.[4][6]
Antimicrobial and Antifungal Activity
The thiourea backbone has been incorporated into numerous compounds with potent antibacterial and antifungal properties.[4][5][13] These derivatives often exhibit efficacy against drug-resistant strains, highlighting their potential in combating infectious diseases.
Antiviral Activity
More recent investigations have revealed the antiviral activity of N-substituted thioureas.[1][14][15][16] Certain derivatives have been shown to inhibit the replication of viruses such as human cytomegalovirus (HCMV), herpes simplex virus type 1 (HSV-1), and even show potential against SARS-CoV-2 by interfering with viral entry into host cells.[1][17]
Quantitative Bioactivity Data
The following tables summarize key quantitative data for a selection of historically significant and representative N-substituted thiourea compounds across different therapeutic areas.
Table 1: Anticancer Activity of N-substituted Thiourea Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 | [11] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon Cancer) | 9.0 | [6] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 1.5 | [6] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 (Chronic Myelogenous Leukemia) | 6.3 | [6] |
| Chiral Dipeptide Thiourea (Compound 10g) | BGC-823 (Gastric Cancer) | 20.9 | [18] |
| Chiral Dipeptide Thiourea (Compound 11a) | A549 (Lung Cancer) | 19.2 | [18] |
| Phenyl-bis phenylthiourea | Various malignant cell lines | Nanomolar range | [10] |
| Diarylthiourea (Compound 4) | MCF-7 (Breast Cancer) | 338.33 | [12] |
Table 2: Antimicrobial and Antifungal Activity of N-substituted Thiourea Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Thiourea Derivative TD4 | Staphylococcus aureus (MRSA) | 2 | [19] |
| Thiourea Derivative TD4 | Enterococcus faecalis | 4 | [19] |
| Glucose-conjugated thiourea 4a | Aspergillus niger | 0.78 | [13] |
| Glucose-conjugated thiourea 4b | Aspergillus flavus | 0.78 | [13] |
| Glucose-conjugated thiourea 4h | Staphylococcus aureus | 0.78 | [13] |
| Thiourea Derivative SB2 | Candida auris | - | [20][21] |
Table 3: Antiviral Activity of N-substituted Thiourea Derivatives
| Compound | Virus | EC50 (µM) | Reference |
| 147B3 | Human Cytomegalovirus (HCMV) | 0.5 | [1] |
| 147B3 | Herpes Simplex Virus type 1 (HSV-1) | 1.9 | [1] |
| N-(4-methyl-2-thiazolyl)-N'-phenylthiourea (MTPT) | Hepatitis B Virus (HBV) | - | [16] |
| BB IV-46 | SARS-CoV-2 (RBD-ACE2 interaction) | - (95.73% inhibition) | [17] |
Experimental Protocols: Historical Syntheses
Providing detailed methodologies is crucial for understanding the evolution of synthetic chemistry. Below are protocols for key historical syntheses of N-substituted thiourea compounds.
Protocol 1: Synthesis of N-Phenylthiourea (A 19th Century Method)
This method, adapted from historical literature, illustrates a common early approach to synthesizing N-aryl thioureas.
Materials:
-
Aniline (0.1 mole)
-
Hydrochloric acid (9 mL)
-
Water (25 mL)
-
Ammonium thiocyanate (0.1 mole)
Procedure:
-
In a round-bottom flask, combine aniline, hydrochloric acid, and water.
-
Heat the mixture to 60-70°C for 1 hour.
-
Cool the reaction mixture for approximately 1 hour.
-
Slowly add ammonium thiocyanate to the cooled solution.
-
Reflux the resulting solution for 4 hours.
-
After reflux, add 20 mL of water and stir continuously to induce crystallization.
-
Collect the crystalline product by filtration and allow it to dry. The final product is N-phenylthiourea.[22]
Protocol 2: Synthesis of N,N'-Disubstituted Thioureas from Isothiocyanates (A Common 20th Century Method)
This general procedure represents a widely used method for preparing unsymmetrically substituted thioureas.
Materials:
-
Phenyl isothiocyanate (1.0 eq)
-
sec-Butylamine (1.05 eq)
-
Anhydrous diethyl ether
-
n-Heptane
Procedure:
-
Dissolve phenyl isothiocyanate in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5°C using an ice bath.
-
Add sec-butylamine dropwise to the stirred solution over 15-20 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
A precipitate of N-(1-methylpropyl)-N'-phenyl-thiourea will form.
-
Collect the solid product by vacuum filtration, wash with cold n-heptane, and dry in a vacuum oven.[23]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which N-substituted thioureas exert their biological effects is paramount for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by these compounds.
Caption: Mechanism of action of antithyroid N-substituted thiourea compounds.
Caption: Inhibition of the RAS-RAF-MAPK signaling pathway by anticancer N-aryl thiourea derivatives.
Caption: Antiviral mechanism of a thiourea derivative against Herpes Simplex Virus 1.
Conclusion and Future Directions
The journey of N-substituted thiourea compounds from their initial synthesis to their establishment as a cornerstone of medicinal chemistry is a compelling narrative of scientific progress. Their historical significance is undeniable, with the development of antithyroid drugs marking a major therapeutic advancement. The continued exploration of this scaffold has unveiled a remarkable diversity of biological activities, offering promising leads for the development of new anticancer, antimicrobial, and antiviral agents.
For researchers and drug development professionals, the N-substituted thiourea scaffold remains a fertile ground for innovation. The ease of synthesis and the ability to readily modify the substituents on the nitrogen atoms provide a powerful platform for generating diverse chemical libraries for high-throughput screening. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. Furthermore, a deeper understanding of their mechanisms of action at the molecular level will be crucial for designing next-generation therapeutics that can overcome the challenges of drug resistance and provide more effective treatments for a wide range of diseases. The rich history of N-substituted thioureas serves as both an inspiration and a practical guide for the continued development of this remarkable class of compounds.
References
- 1. Characterization of a thiourea derivative that targets viral transactivators of cytomegalovirus and herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Origin of Antithyroid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. cbspd.com [cbspd.com]
- 9. Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijcrt.org [ijcrt.org]
- 23. benchchem.com [benchchem.com]
Preliminary Biological Screening of 1-Benzyl-3-phenylthiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary biological screening of 1-Benzyl-3-phenylthiourea, a thiourea derivative with potential therapeutic applications. While extensive research on this specific compound is limited, this document consolidates the available data, including its synthesis, and known cytotoxic effects. Furthermore, it outlines detailed experimental protocols for key biological assays and discusses potential antimicrobial and enzyme inhibitory activities based on structurally related compounds. This guide serves as a foundational resource for researchers interested in exploring the pharmacological profile of this compound.
Introduction
Thiourea derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and antiviral properties. The presence of a reactive thiourea moiety allows for diverse structural modifications, enabling the fine-tuning of their pharmacological profiles. This compound, with its benzyl and phenyl substitutions, presents an interesting candidate for biological evaluation. This guide details the available preliminary screening data and provides methodologies for further investigation.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of benzylamine with phenyl isothiocyanate.
Experimental Protocol: Synthesis of this compound [1]
-
Materials:
-
Phenylmethanamine (Benzylamine)
-
Isothiocyanatobenzene (Phenyl isothiocyanate)
-
Benzene
-
Ethanol
-
-
Procedure:
-
Add phenylmethanamine (20 mmol, 2.14 mL) to 10 mL of benzene with stirring for 10 minutes.
-
To this mixture, add isothiocyanatobenzene (20 mmol, 2.70 mL).
-
Allow the reaction mixture to equilibrate for 4 hours.
-
The resulting white precipitate, this compound, is collected and recrystallized from hot ethanol.
-
-
Yield: 85%
-
Melting Point: 186–188 °C
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Biological Activities
Anticancer Activity
The cytotoxic potential of this compound has been evaluated against human breast cancer cell lines.
Data Presentation: Cytotoxicity of this compound
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | 78.90 ± 2.87 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound stock solution in the cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
-
Diagram: MTT Assay Workflow
Caption: General workflow for assessing cytotoxicity using the MTT assay.
Potential Antimicrobial and Antifungal Activity
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is a standard method to determine the antimicrobial and antifungal efficacy of a compound.
-
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)
-
-
Procedure:
-
Prepare serial twofold dilutions of the this compound stock solution in the appropriate broth in a 96-well plate.
-
Prepare the microbial inoculum and dilute it to the desired final concentration in each well.
-
Add the microbial suspension to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no microbes).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that results in no visible microbial growth.
-
Potential Enzyme Inhibition
Thiourea derivatives have been identified as inhibitors of various enzymes crucial for disease progression, particularly in cancer. While specific targets for this compound have not been identified, analogous compounds have shown inhibitory activity against protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and other enzymes like Sirtuin 2 (SIRT2).
Diagram: Proposed Signaling Pathway Inhibition
Caption: Proposed mechanism of action for thiourea derivatives via EGFR inhibition.
Conclusion and Future Directions
The preliminary biological screening of this compound indicates a modest cytotoxic activity against the MCF-7 breast cancer cell line. Based on the well-documented activities of structurally related thiourea derivatives, it is plausible that this compound also possesses antimicrobial, antifungal, and enzyme-inhibiting properties.
Future research should focus on a broader screening of this compound against a panel of cancer cell lines, pathogenic bacteria, and fungi to establish a comprehensive biological profile. Further studies to elucidate its mechanism of action, including specific enzyme inhibition assays, are also warranted to determine its therapeutic potential. The experimental protocols provided in this guide offer a robust framework for conducting these future investigations.
References
Methodological & Application
Application Notes and Protocols for 1-Benzyl-3-phenylthiourea (BPTU) in Corrosion Inhibition Studies
Introduction
1-Benzyl-3-phenylthiourea (BPTU) is a thiourea derivative that has demonstrated significant potential as a corrosion inhibitor, particularly for steel in acidic environments like hydrochloric acid (HCl) solutions[1][2]. Its efficacy is attributed to the presence of heteroatoms (Nitrogen and Sulfur) and multiple benzene rings in its molecular structure, which facilitate its adsorption onto the metal surface, forming a protective barrier against corrosive agents[1][3][4]. The thiourea functional group, in particular, serves as the primary adsorption center[1][2]. These application notes provide a comprehensive protocol for evaluating the corrosion inhibition properties of BPTU using standard electrochemical and surface analysis techniques.
Quantitative Data Summary
The corrosion inhibition performance of BPTU is concentration and temperature-dependent. The following tables summarize key quantitative data from studies conducted on low carbon steel in a 1.0 M HCl solution.
Table 1: Inhibition Efficiency of BPTU at Different Concentrations (30°C)
| BPTU Concentration (M) | Inhibition Efficiency (%) - EIS[1][2] | Inhibition Efficiency (%) - PPM[1] |
|---|---|---|
| 2 x 10⁻⁴ | 94.99 | 94.30 |
| 1 x 10⁻⁴ | 92.43 | - |
| 5 x 10⁻⁵ | 90.90 | - |
| 1 x 10⁻⁵ | 87.72 | - |
EIS: Electrochemical Impedance Spectroscopy; PPM: Potentiodynamic Polarization Measurement.
Table 2: Effect of Temperature on BPTU Inhibition Efficiency (Concentration: 2 x 10⁻⁴ M)
| Temperature (°C) | Inhibition Efficiency (%) - PPM[1] |
|---|---|
| 30 | 94.30 |
| 40 | 88.02 |
| 50 | 66.15 |
| 60 | 54.01 |
Table 3: Comparison of BPTU with Hexamethylenetetramine (URO) Reference Inhibitor (30°C)
| Inhibitor (Concentration: 2 x 10⁻⁴ M) | Inhibition Efficiency (%) - PPM[1] |
|---|---|
| BPTU | 94.30 |
| URO | 46.57 |
Experimental Protocols
This section details the methodologies for preparing materials and conducting key experiments to assess the corrosion inhibition properties of BPTU.
Materials and Solution Preparation
a) Working Electrode Preparation (Low Carbon Steel)
-
Obtain low carbon steel specimens with a specified elemental composition (e.g., 0.28% C)[1].
-
Cut the steel into electrodes of a suitable size, leaving a stem for electrical connection.
-
Mount the electrodes in a cold-curing resin, leaving a defined surface area (e.g., 1 cm²) exposed to the corrosive medium.
-
Before each experiment, mechanically polish the exposed surface using a series of silicon carbide (SiC) papers of decreasing grit size.
-
Rinse the polished electrodes thoroughly with distilled water, degrease with acetone or ethanol, and dry them.
b) Corrosive Medium Preparation (1.0 M HCl)
-
Prepare a 1.0 M HCl solution by diluting analytical grade concentrated HCl (e.g., 37%) with distilled water[1].
-
Handle the concentrated acid with appropriate personal protective equipment (PPE) in a fume hood.
c) Inhibitor Solution Preparation
-
Prepare a stock solution of this compound (BPTU) in a suitable solvent to ensure solubility, such as ethanol[1].
-
Prepare the final test solutions by adding the required volumes of the BPTU stock solution to the 1.0 M HCl corrosive medium to achieve the desired concentrations (e.g., 10⁻⁵ M to 2 x 10⁻⁴ M)[1].
-
Prepare a "blank" solution containing 1.0 M HCl and the same amount of ethanol used in the inhibitor solutions, but without BPTU, for baseline measurements[1].
Electrochemical Measurements
Electrochemical tests are typically performed in a standard three-electrode glass cell using a potentiostat/galvanostat. The low carbon steel specimen serves as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
a) Open Circuit Potential (OCP)
-
Immerse the prepared working electrode in the test solution (blank or with inhibitor).
-
Allow the system to stabilize by monitoring the OCP for a set period, typically 30 to 60 minutes, until a steady potential is reached[1]. This ensures the system is at equilibrium before further measurements.
b) Electrochemical Impedance Spectroscopy (EIS)
-
After the OCP has stabilized, perform the EIS measurement at the corrosion potential (Ecorr).
-
Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range, typically from 100 kHz down to 10 mHz[1].
-
Use appropriate software (e.g., Thales 4.5) to fit the resulting Nyquist and Bode plots to an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl)[1].
-
Calculate the inhibition efficiency (η%) using the formula:
-
η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
-
Where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.
-
c) Potentiodynamic Polarization Measurement (PPM)
-
Following OCP stabilization, scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density versus the applied potential on a logarithmic scale to generate Tafel plots.
-
Extrapolate the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculate the inhibition efficiency (η%) using the formula:
-
η% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100
-
Where Icorr(blank) and Icorr(inh) are the corrosion current densities without and with the inhibitor, respectively.
-
Surface Analysis
Scanning Electron Microscopy (SEM)
-
Immerse steel specimens in the blank 1.0 M HCl solution and in the solution containing the optimal concentration of BPTU for an extended period (e.g., several hours).
-
After immersion, carefully remove the specimens, rinse them gently with distilled water, and dry them.
-
Analyze the surface morphology of the specimens using an SEM to visually assess the extent of corrosion and the formation of a protective film in the presence of the inhibitor[1][2].
Mechanism of Inhibition and Adsorption Isotherm
The primary mechanism of corrosion inhibition by BPTU is the adsorption of its molecules onto the steel surface, which blocks the active corrosion sites[1][4]. This adsorption process is influenced by the molecular structure, which includes electron-donating nitrogen and sulfur atoms and planar phenyl groups[1][3].
The adsorption of BPTU on the steel surface in 1.0 M HCl has been found to follow a modified Langmuir adsorption isotherm[1][2]. This model suggests a monolayer adsorption process on the metal surface. The adsorption is considered a mixed-type, involving both physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) through coordinate bond formation between the heteroatoms and the empty d-orbitals of iron[3].
Visualizations
Caption: Experimental workflow for evaluating BPTU corrosion inhibition.
Caption: Mechanism of BPTU adsorption and corrosion protection.
References
Application Notes and Protocols for Nerve Agent Detection Using 1-Benzyl-3-phenylthiourea Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphorus nerve agents, such as Sarin (GB) and Tabun (GA), represent a significant threat due to their extreme toxicity and rapid action. The development of sensitive and selective sensors for the timely detection of these chemical warfare agents is crucial for both military and civilian preparedness. 1-Benzyl-3-phenylthiourea has emerged as a promising sensor material for the detection of nerve agents and their simulants.[1][2][3] Its reaction characteristics are similar to those of nerve agents, enabling its application in various sensor platforms.[2] This document provides a detailed overview of the experimental setup, protocols, and performance of this compound-based sensors for nerve agent detection.
Principle of Detection
The detection of nerve agents using this compound is primarily based on the interaction between the thiourea derivative and the organophosphorus compound. While the precise signaling pathway is a subject of ongoing research, the sensing mechanism in the context of a Surface Acoustic Wave (SAW) sensor involves the binding of the nerve agent to the this compound coating on the sensor surface. This binding event alters the mass and viscoelastic properties of the coating, leading to a measurable change in the resonant frequency of the SAW device.[4] The interaction is thought to be driven by hydrogen bonding between the thiourea group and the phosphonate group of the nerve agent.
Figure 1. Simplified signaling pathway for a SAW sensor.
Experimental Protocols
This section details the necessary protocols for the synthesis of the sensing material, fabrication of a Surface Acoustic Wave (SAW) sensor, and the experimental setup for nerve agent detection.
Synthesis of this compound
A common and efficient method for the synthesis of unsymmetrical thioureas like this compound is the reaction of an amine with an isothiocyanate.[5]
Materials and Reagents:
-
Phenylmethanamine (Benzylamine)
-
Isothiocyanatobenzene (Phenyl isothiocyanate)
-
Benzene (or a suitable solvent)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
Procedure:
-
In a round-bottom flask, dissolve phenylmethanamine (1.0 equivalent) in benzene.
-
Begin stirring the solution at room temperature.
-
To the stirring solution, add isothiocyanatobenzene (1.0 equivalent) dropwise.
-
Continue stirring the reaction mixture at room temperature for a few hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a precipitate of this compound will form.
-
Filter the precipitate and wash it with a small amount of cold solvent.
-
For further purification, recrystallize the product from hot ethanol to yield a white precipitate.
Figure 2. Synthesis workflow for this compound.
Fabrication of a this compound Coated SAW Sensor
Materials and Reagents:
-
Surface Acoustic Wave (SAW) sensor device (e.g., 250 MHz ST-quartz)
-
This compound
-
Suitable solvent (e.g., chloroform)
-
Micropipette or airbrush for coating
Procedure:
-
Prepare a solution of this compound in a suitable solvent at a specific concentration (e.g., 1 mg/mL).
-
Clean the surface of the SAW sensor to remove any contaminants.
-
Apply the this compound solution onto the sensing area of the SAW device using a micropipette or an airbrush.
-
Allow the solvent to evaporate completely, leaving a thin film of the sensing material on the sensor surface.
-
The coated sensor is now ready for use.
Experimental Setup for Nerve Agent Detection
The following setup describes the use of a SAW sensor array for the detection of nerve agents in the vapor phase.[4]
Apparatus:
-
SAW array device with at least one sensor coated with this compound and one uncoated reference sensor.
-
Gas generation and delivery system capable of producing precise concentrations of nerve agent vapors or simulants.
-
Sealed test chamber to house the SAW sensor array.
-
Frequency counter or network analyzer to monitor the resonant frequency of the SAW sensors.
-
Data acquisition system.
Procedure:
-
Place the SAW sensor array inside the test chamber.
-
Purge the chamber with a clean, dry carrier gas (e.g., nitrogen) to establish a stable baseline frequency for each sensor.
-
Introduce a known concentration of the nerve agent vapor or simulant into the test chamber.
-
Continuously monitor and record the frequency shift of both the coated and uncoated sensors. The frequency of the coated sensor will decrease upon exposure to the analyte due to mass loading.
-
The differential frequency between the coated and reference sensor is used to compensate for environmental effects such as temperature and humidity changes.
-
After each measurement, purge the chamber with the carrier gas to allow the sensor to recover to its baseline frequency.
References
- 1. Binding thiourea derivatives with dimethyl methylphosphonate for sensing nerve agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 726-25-0 | MOLNOVA [molnova.cn]
- 4. SAW Chemical Array Device Coated with Polymeric Sensing Materials for the Detection of Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-Benzyl-3-phenylthiourea in Anticancer Research
FOR RESEARCH USE ONLY
Introduction
Thiourea derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] These compounds often exert their effects through various mechanisms such as the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and cell cycle arrest.[3] 1-Benzyl-3-phenylthiourea, a member of this class, is a subject of interest for its potential as an anticancer agent. While direct and extensive research on this specific compound is limited in publicly available literature, this document synthesizes findings from structurally similar thiourea derivatives to provide a comprehensive guide for researchers. These notes will cover the potential mechanisms of action, quantitative data from analogous compounds, and detailed experimental protocols to evaluate its anticancer activity.
Putative Mechanism of Action
Based on studies of analogous thiourea derivatives, the anticancer activity of this compound is likely to be multifactorial. The primary proposed mechanisms include:
-
Enzyme Inhibition: Thiourea derivatives have been shown to inhibit protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and other enzymes like Sirtuin 2 (SIRT2), which are crucial for cancer cell survival and proliferation.[1]
-
Induction of Apoptosis: A common outcome of treatment with anticancer thiourea compounds is the induction of programmed cell death (apoptosis). This is often a result of inhibiting survival signaling pathways and activating pro-apoptotic proteins.[1][4]
-
Cell Cycle Arrest: Some derivatives have been observed to block the cell cycle at different phases, such as the sub-G1 or G2/M phase, preventing cancer cell division.[5][6]
-
Modulation of Signaling Pathways: Benzyl isothiocyanate (a related compound) has been shown to suppress pancreatic cancer growth by inhibiting the PI3K/AKT/FOXO pathway.[7] It can also trigger apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathways in cervical cancer cells.[8]
Quantitative Data Summary
The following tables summarize the cytotoxic activities of various thiourea derivatives that are structurally related to this compound. This data provides an indication of the potential potency and spectrum of activity for the target compound.
Table 1: Cytotoxicity of N-benzoyl-N'-phenylthiourea Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 310 | [1][9] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D (Breast) | 940 | [1][9] |
| N-benzoyl-3-allylthiourea | MCF-7 (Breast) | 1470 | [1] |
| N-benzoyl-3-allylthiourea | MCF-7/HER-2 (Breast) | 640 | [1] |
Table 2: Cytotoxicity of 1,3-Disubstituted Thiourea Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 3,4-dichlorophenylthiourea derivative | SW620 (Colon) | 1.5 ± 0.72 | [2] |
| 4-CF3-phenylthiourea derivative | SW620 (Colon) | 5.8 ± 0.76 | [2] |
| 3-chloro-4-fluorophenylthiourea derivative | SW620 (Colon) | 9.4 ± 1.85 | [2] |
| 3,4-dichlorophenylthiourea derivative | K-562 (Leukemia) | 7.6 ± 1.75 | [2] |
| Cisplatin (Reference) | SW620 (Colon) | > 10 | [2] |
Table 3: Cytotoxicity of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-F substituted derivative (5d) | HeLa (Cervical) | 0.37 | [5] |
| 4-Cl substituted derivative (5g) | HeLa (Cervical) | 0.73 | [5] |
| 2,6-diF substituted derivative (5k) | HeLa (Cervical) | 0.95 | [5] |
| Sorafenib (Reference) | HeLa (Cervical) | 7.91 | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer activity of this compound.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in the complete cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[3]
-
Incubation: Incubate the plate for 48-72 hours.[3]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Protocol 3: Western Blot Analysis for Protein Expression
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the compound.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against p-PI3K, p-AKT, p-mTOR, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
Electrophoresis: Separate proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Proposed Signaling Pathway Inhibition by Thiourea Derivatives
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 7. Pancreatic tumor suppression by benzyl isothiocyanate is associated with inhibition of PI3K/AKT/FOXO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzyl isothiocyanate triggers apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.ubaya.ac.id [repository.ubaya.ac.id]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of 1-Benzyl-3-phenylthiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antimicrobial and antifungal properties of 1-benzyl-3-phenylthiourea derivatives. The methodologies are based on established standards for antimicrobial susceptibility testing. While specific quantitative data for a broad range of this compound derivatives is not extensively available in public literature, the following sections include representative data for analogous thiourea compounds to illustrate expected outcomes.
I. Introduction
Thiourea derivatives are a class of organic compounds recognized for their wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The presence of nitrogen and sulfur atoms in the thiourea backbone is crucial for their biological action.[2] The antimicrobial efficacy of these derivatives is often influenced by the nature and position of substituents on their aromatic rings. For instance, electron-withdrawing groups on the phenyl rings can enhance antimicrobial activity by increasing the molecule's lipophilicity, which facilitates its passage through microbial cell membranes.[2] The proposed mechanism of antibacterial action for some thiourea derivatives involves the inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[3]
II. Antimicrobial Assays
A. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1]
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mg/mL.[1]
-
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi to all wells of a 96-well microtiter plate.[1]
-
Serial Dilutions: Add 100 µL of the compound's stock solution to the first well of each test row. Perform serial twofold dilutions by transferring 100 µL from each well to the subsequent well in the same row.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in each well.[4]
-
Inoculation: Add the prepared microbial suspension to each well containing the compound dilutions.
-
Controls:
-
Growth Control: Well containing only broth and inoculum.[1]
-
Sterility Control: Well containing only broth.[1]
-
Negative Control: Well containing the solvent (e.g., DMSO) undergoing serial dilution to ensure it has no antimicrobial effect at the concentrations used.[1]
-
Positive Control: A standard antibiotic (e.g., gentamicin for bacteria, fluconazole for fungi).[3]
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[1]
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[1]
Data Presentation:
Table 1: Representative Minimum Inhibitory Concentration (MIC) of Thiourea Derivatives against Bacterial Strains
| Compound | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Salmonella Typhi (MIC in µg/mL) |
| Representative Thiourea Derivative 1 | >1000 | >1000 | >1000 | >1000 |
| Representative Thiourea Derivative 2 | 1000 | >1000 | >1000 | >1000 |
| Gentamicin (Positive Control) | Value | Value | Value | Value |
| Ciprofloxacin (Positive Control) | Value | Value | Value | Value |
Note: The data presented are representative for some thiourea derivatives and may not reflect the actual experimental outcomes for specific this compound derivatives.[3]
B. Agar Disc Diffusion Method
This method assesses the antimicrobial activity by measuring the zone of inhibition around a disc impregnated with the test compound.[2]
Experimental Protocol:
-
Preparation of Agar Plates: Pour molten Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi into sterile Petri dishes and allow them to solidify.[1]
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.[2]
-
Inoculation of Plates: Dip a sterile swab into the inoculum and spread it evenly over the entire surface of the agar plate.[1]
-
Preparation of Discs: Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the this compound derivative solution. Allow the solvent to evaporate.[2]
-
Application of Discs: Place the impregnated discs on the surface of the inoculated agar plates. Also, place a negative control disc (with solvent only) and a positive control disc (with a standard antibiotic).[2]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for fungi for 24-48 hours.[5]
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.
Data Presentation:
Table 2: Representative Zone of Inhibition of Thiourea Derivatives against Fungal Strains
| Compound | Candida albicans (Zone of Inhibition in mm) | Aspergillus niger (Zone of Inhibition in mm) |
| Representative Thiourea Derivative A | Value | Value |
| Representative Thiourea Derivative B | Value | Value |
| Fluconazole (Positive Control) | Value | Value |
Note: The data presented are illustrative for some thiourea derivatives and may not reflect the actual experimental outcomes for specific this compound derivatives.
III. Antifungal Assays
For more specific antifungal activity evaluation, the broth microdilution method described above is the standard. Additional assays can be performed to determine the minimum fungicidal concentration (MFC).
Determination of Minimum Fungicidal Concentration (MFC)
Experimental Protocol:
-
Perform MIC Test: Follow the broth microdilution protocol as described in section II.A.
-
Subculturing: After determining the MIC, take an aliquot (e.g., 10 µL) from all the wells that show no visible growth.
-
Plating: Spread the aliquot onto a fresh, sterile agar plate (SDA).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate.
IV. Visualizations
Caption: General workflow for antimicrobial susceptibility testing.
Caption: Proposed mechanism of action for some thiourea derivatives.
References
Unveiling the Biological Potential of 1-Benzyl-3-phenylthiourea: Application Notes and Protocols for Researchers
Disclaimer: Extensive literature searches did not yield specific data on the mechanism of action for 1-Benzyl-3-phenylthiourea in biological systems. The following application notes and protocols are based on established methodologies and published data for structurally similar thiourea derivatives. This document is intended to serve as a comprehensive guide for researchers and drug development professionals to investigate the potential therapeutic applications of this compound. All quantitative data presented are for analogous compounds and should be considered as a reference for initiating studies on this compound.
Introduction
Thiourea derivatives are a versatile class of compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The presence of the thiourea backbone (–NH–C(S)–NH–) allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles. This compound, with its benzyl and phenyl substitutions, represents a promising scaffold for the development of novel therapeutic agents. This document outlines potential mechanisms of action and provides detailed protocols for the preclinical evaluation of this compound.
Potential Therapeutic Applications and Mechanisms of Action
Based on the known biological activities of analogous thiourea derivatives, this compound could be investigated for the following therapeutic applications:
Anticancer Activity
Thiourea derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include:
-
Kinase Inhibition: Many thiourea derivatives function as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of these kinases can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.[1][2][3][4][5][6][7]
-
Induction of Apoptosis: Thiourea compounds can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.[2][8]
Antimicrobial Activity
The thiourea scaffold is present in numerous compounds with significant antibacterial and antifungal properties. The antimicrobial mechanism of action may involve:
-
Disruption of Microbial Cell Integrity: Thiourea derivatives can interfere with the synthesis of essential cell wall components or disrupt the cell membrane integrity of bacteria and fungi.
-
Enzyme Inhibition: They can inhibit essential microbial enzymes, thereby blocking critical metabolic pathways.
-
Inhibition of Biofilm Formation: Some derivatives have been shown to prevent the formation of biofilms, which are crucial for microbial pathogenesis and drug resistance.[9]
Antiviral Activity
Certain thiourea derivatives have shown promise as antiviral agents. Their mechanism of action can include:
-
Inhibition of Viral Enzymes: They may inhibit key viral enzymes such as reverse transcriptase or protease, which are essential for viral replication.
-
Interference with Viral Entry: Some compounds may block the entry of viruses into host cells.
Quantitative Data for Analogous Thiourea Derivatives
The following tables summarize the biological activities of structurally related thiourea derivatives to provide a reference for the potential efficacy of this compound.
Table 1: Anticancer Activity of Selected Thiourea Derivatives
| Compound Name | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |
| N¹ ,N³-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 µM | [2] |
| N¹ ,N³-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 µM | [2] |
| N¹ ,N³-disubstituted-thiosemicarbazone 7 | MCF7 | 7.0 µM | [2] |
| 3,4-dichlorophenylthiourea | SW620 | 1.5 ± 0.72 μM | [8] |
| 4-(trifluoromethyl)phenylthiourea | SW620 | 5.8 ± 0.76 to 7.6 ± 1.75 μM | [8] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | 338.33 ± 1.52 µM | [10][11] |
| Chiral dipeptide thiourea 11d | BGC-823 | 20.9 µM | [12] |
| Chiral dipeptide thiourea 11f | A-549 | 19.2 µM | [12] |
| N-(2,4-Dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 0.31 ± 0.05 mM | [13] |
| N-(2,4-Dichloro)benzoyl-N'-phenylthiourea | T47D | 0.94 ± 0.02 mM | [13] |
Table 2: Antimicrobial Activity of Selected Thiourea Derivatives
| Compound Name | Microorganism | Activity Metric (MIC) | Reference |
| 1,2,4-triazolyl-benzoylthiourea derivative 4 | Staphylococcus aureus HU25 | 16 µg/mL | [9] |
| N-benzoylthiourea derivative 2n | Bacillus subtilis ATCC 6633 | 3.1–6.3 µg/cm³ | [14] |
| N-benzoylthiourea derivative 2n | Staphylococcus aureus ATCC 6638 | 3.1–6.3 µg/cm³ | [14] |
| N-benzoylthiourea derivative 2n | Micrococcus luteus ATCC 10240 | 3.1–6.3 µg/cm³ | [14] |
| 2-((4-ethylphenoxy)methyl)-N-(fluorophenylcarbamothioyl)benzamide 5a | Escherichia coli | Active | [15] |
| 2-((4-ethylphenoxy)methyl)-N-(fluorophenylcarbamothioyl)benzamide 5b | Pseudomonas aeruginosa | Active | [15] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Incubator (37°C for bacteria, 35°C for fungi)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (broth and inoculum only), a sterility control (broth only), and a positive control.
-
Incubation: Incubate the plates for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Protocol 3: Apoptosis Assay by Annexin V-FITC Staining
Objective: To quantify the percentage of apoptotic cells induced by this compound using flow cytometry.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration (determined from the MTT assay) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Protocol 4: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the activity of a specific kinase (e.g., EGFR, VEGFR-2).[16][17][18][19]
Materials:
-
Recombinant active kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
This compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)
-
96- or 384-well plates
-
Plate reader or scintillation counter
Procedure:
-
Reaction Setup: In a multi-well plate, add the kinase, its substrate, and various concentrations of this compound in the kinase assay buffer. Include a no-inhibitor control and a no-enzyme control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature (usually 30°C or 37°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using the chosen detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence signal.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Conclusion
While specific biological data for this compound is not currently available in the public domain, the extensive research on analogous thiourea derivatives strongly suggests its potential as a lead compound for the development of new anticancer, antimicrobial, or antiviral agents. The protocols and data provided in this document offer a solid foundation for researchers to initiate a thorough investigation into the pharmacological profile of this compound. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its therapeutic efficacy and safety.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment-based investigation of thiourea derivatives as VEGFR-2 inhibitors: a cross-validated approach of ligand-based and structure-based molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UREA AND THIOUREA DERIVATIVES AS AN ENDOTHELIAL GROWTH FACTOR RECEPTOR AND HUMAN EPIDERMAL GROWTH FACTOR RECEPTOR-2 INHIBITORS MOLECULAR DOCKING STUDIES | Multidisciplinary Surgical Research Annals [msrajournalreview.com]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of benzoylthiourea derivatives and analysis of their antibacterial performance against planktonic Staphylococcus aureus and its biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jppres.com [jppres.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. repositorio.ufba.br [repositorio.ufba.br]
- 15. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro kinase assay [protocols.io]
- 17. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
Application Notes and Protocols for Biosensor Development Using 1-Benzyl-3-phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-phenylthiourea (BPTU) has emerged as a promising recognition element in the development of sensitive and selective biosensors, particularly for the detection of nerve agents and their simulants. The unique chemical structure of BPTU, featuring a thiourea group flanked by benzyl and phenyl rings, facilitates specific interactions with target analytes, primarily through hydrogen bonding. This document provides detailed application notes and experimental protocols for the development of biosensors utilizing BPTU as the core recognition element. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the fields of analytical chemistry, sensor development, and drug discovery.
The reaction characteristics of this compound are similar to those of nerve agents and their simulants, making it an effective material for their detection[1]. The thiourea moiety, with its capacity for forming strong hydrogen bonds, is a key feature in the design of receptors for organophosphonates, the chemical class to which many nerve agents belong.
Principle of Detection
The primary mechanism underlying the detection of analytes using BPTU-based biosensors is the formation of intermolecular hydrogen bonds. The thiourea group in BPTU acts as a hydrogen bond donor, interacting with electronegative atoms (such as the phosphoryl oxygen) present in the target analyte. This interaction leads to a measurable change in the physical or chemical properties of the sensor, which is then transduced into a detectable signal. The benzyl and phenyl rings in the BPTU molecule can further enhance the interaction and contribute to the stability of the sensor.
Applications
The primary application of BPTU-based biosensors is in the detection of organophosphorus nerve agents and their less toxic simulants, such as dimethyl methylphosphonate (DMMP). These sensors are valuable tools for environmental monitoring, defense and security, and the development of medical countermeasures.
Data Presentation
Table 1: Performance of a Surface Acoustic Wave (SAW) Sensor Coated with this compound (TU-1) for Nerve Agent Detection[2][3]
| Analyte | Concentration | Frequency Shift (kHz) |
| Tabun (GA) | 55 mg/m³ | No significant shift |
| 110 mg/m³ | 0.59 | |
| 550 mg/m³ | 4.3 | |
| Sarin (GB) | 55 mg/m³ | No significant shift |
| 110 mg/m³ | Not specified | |
| 550 mg/m³ | Not specified | |
| DMMP | 550 mg/m³ | ~4.0 |
Note: The limit of detection for Tabun (GA) with the TU-1 coated sensor was 110 mg/m³.[2]
Experimental Protocols
Protocol 1: Fabrication of a Surface Acoustic Wave (SAW) Sensor for Nerve Agent Simulant Detection
This protocol describes the preparation of a SAW sensor coated with this compound for the detection of DMMP.
Materials:
-
Surface Acoustic Wave (SAW) sensor device (e.g., 250 MHz on ST-cut quartz substrate)[2]
-
This compound (BPTU, also referred to as TU-1 in some literature)[3][2]
-
Dimethylformamide (DMF)
-
Ethanol
-
Sonicator
-
Convection oven
-
Micropipette
Procedure:
-
Preparation of the Coating Solution:
-
Prepare a solution of BPTU in a 1:1 (v/v) mixture of ethanol and dimethylformamide. The final concentration should be optimized for the specific sensor and coating method.
-
Sonicate the solution for 1 hour to ensure complete dissolution and homogeneity[2].
-
-
Coating the SAW Sensor:
-
Using a micropipette, carefully apply a small, precise volume (e.g., 0.5 µL) of the BPTU solution onto the delay line surface of the SAW sensor. This is a drop-coating process[2].
-
Ensure the coating is uniform and covers the active sensing area.
-
-
Drying and Curing:
-
Place the coated SAW sensor in a convection oven.
-
Heat the sensor at 60°C for 2 hours to evaporate the solvents and cure the BPTU film[2].
-
-
Sensor Integration and Testing:
-
Integrate the coated SAW sensor into a suitable experimental setup equipped with a gas delivery system and a frequency counter.
-
Expose the sensor to a controlled flow of the target analyte (e.g., DMMP vapor) mixed with a carrier gas (e.g., nitrogen).
-
Record the change in the resonant frequency of the SAW sensor upon exposure to the analyte.
-
Protocol 2: General Procedure for Quartz Crystal Microbalance (QCM) Sensor Preparation with Thiourea Derivatives
This protocol provides a general guideline for the preparation of a QCM sensor, which can be adapted for use with BPTU. The principle relies on the mass sensitivity of the QCM, where the adsorption of the analyte onto the BPTU-coated surface causes a decrease in the resonant frequency.
Materials:
-
Quartz Crystal Microbalance (QCM) sensor with gold electrodes
-
This compound (BPTU)
-
Appropriate solvent for BPTU (e.g., chloroform, DMF)
-
Spin coater or drop-casting equipment
-
QCM instrument with a flow cell
Procedure:
-
Cleaning the QCM Sensor:
-
Thoroughly clean the gold surface of the QCM crystal to remove any organic contaminants. This can be done using piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by UV/ozone treatment. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the crystal with deionized water and dry it under a stream of nitrogen.
-
-
Preparation of the BPTU Coating:
-
Dissolve BPTU in a suitable solvent to create a coating solution.
-
Apply the solution to the gold surface of the QCM crystal using either spin coating for a uniform thin film or drop-casting for a simpler approach.
-
Allow the solvent to evaporate completely, leaving a thin film of BPTU on the sensor surface.
-
-
Sensor Measurement:
-
Mount the BPTU-coated QCM crystal in the QCM instrument.
-
Establish a stable baseline frequency in a carrier gas flow.
-
Introduce the vapor of the target analyte into the flow cell.
-
Monitor the decrease in the resonant frequency of the QCM, which corresponds to the mass of the analyte adsorbed onto the sensor surface.
-
Mandatory Visualizations
Caption: Experimental workflow for biosensor fabrication.
Caption: Analyte recognition and signaling pathway.
References
Application Notes and Protocols: In Vitro Cytotoxicity Evaluation of 1-Benzyl-3-phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the methodologies for evaluating the in vitro cytotoxicity of 1-Benzyl-3-phenylthiourea. While specific experimental data for this compound is limited in publicly available literature, this guide draws upon established protocols and data from structurally analogous thiourea derivatives to provide a comprehensive framework for its cytotoxic assessment. Thiourea derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a wide range of biological activities, including potential anticancer properties. The proposed mechanisms of action for their cytotoxic effects often involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation.[1][2][3] This application note includes detailed experimental protocols for cytotoxicity assays, summarizes quantitative data from related compounds, and provides visual representations of experimental workflows and potential signaling pathways.
Introduction
Thiourea derivatives are characterized by the presence of a thiourea moiety (S=C(NRR')2), which allows for extensive chemical modifications to modulate their pharmacological profiles.[4] Numerous studies have highlighted the potential of substituted thiourea compounds as anticancer agents, with mechanisms that can include kinase inhibition, cell cycle arrest, and induction of apoptosis.[2][4] this compound, belonging to this class, is a subject of interest for its potential therapeutic applications. This document outlines the necessary protocols to investigate its in vitro cytotoxic effects.
Data Presentation: Cytotoxicity of Structurally Related Thiourea Derivatives
Table 1: Cytotoxicity of Various Thiourea Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Pt(II) Complexes with this compound | |||
| [Pt(BPT)(dppe)] | MCF-7 (Breast Carcinoma) | 10.96 - 78.90 | [5] |
| [Pt(BPT)(PPh3)2] | MCF-7 (Breast Carcinoma) | 10.96 - 78.90 | [5] |
| [Pt(BPT)2(Bipy)] | MCF-7 (Breast Carcinoma) | 10.96 - 78.90 | [5] |
| 3-(Trifluoromethyl)phenylthiourea Analogs | |||
| 3,4-dichlorophenylthiourea | SW620 (Metastatic Colon Cancer) | 1.5 ± 0.72 | [2] |
| 4-(trifluoromethyl)phenylthiourea | SW620 (Metastatic Colon Cancer) | 5.8 ± 0.76 | [2] |
| 4-chlorophenylthiourea | SW620 (Metastatic Colon Cancer) | 7.6 ± 1.75 | [2] |
| 3-chloro-4-fluorophenylthiourea | SW620 (Metastatic Colon Cancer) | 9.4 ± 1.85 | [2] |
| N-benzoyl-N'-phenylthiourea Derivatives | |||
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 (Breast Cancer) | 310 | [6] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D (Breast Cancer) | 940 | [6] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast Cancer) | Potent | [7] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D (Breast Cancer) | Less Potent than against MCF-7 | [7] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (Cervical Cancer) | Less Potent than against MCF-7 | [7] |
| Selenourea Derivatives | |||
| 1,3-di-p-tolylselenourea | MDA-MB-231 (Breast Cancer) | 9.6 | [8] |
| 1,3-di-p-tolylselenourea | MCF-7 (Breast Cancer) | 10.6 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cytotoxicity. The following are standard protocols for key in vitro assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.[1]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in the complete cell culture medium.[4] Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).[4]
-
Incubation: Incubate the plate for 48-72 hours under the same conditions as step 1.[4]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells.
Materials:
-
LDH cytotoxicity assay kit
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. In addition to the treated wells, prepare wells for background control (medium only), vehicle control, and positive control (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
LDH Reaction: Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light. Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit's manual, which typically involves subtracting background and comparing the LDH activity in treated wells to that of the positive control (maximum LDH release).
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing the in vitro cytotoxicity of this compound.
Proposed Signaling Pathway Inhibition
Thiourea derivatives have been reported to potentially inhibit key signaling pathways involved in cancer cell proliferation, such as the EGFR pathway.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Spectroscopic, Anti-Cancer Activity, and DFT Computational Studies of Pt(II) Complexes with this compound and Phosphine/Diamine Ligands [mdpi.com]
- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 7. jppres.com [jppres.com]
- 8. Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas: synthesis, structural characterization and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for the quantification of 1-Benzyl-3-phenylthiourea in samples
Application Note & Protocol: Quantification of 1-Benzyl-3-phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a compound of interest in various fields, including its potential as a sensor material for nerve agents. Accurate and reliable quantification of this analyte in different sample matrices is crucial for research and development. This document provides a detailed protocol for the quantification of this compound using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The principles and methodologies described herein are applicable to various sample types, with a specific focus on human plasma analysis, which is essential for pharmacokinetic and toxicokinetic studies. While specific validated methods for this exact molecule are not widely published, the following protocol is based on well-established bioanalytical principles for similar small molecules.[1]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound in human plasma.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity | ||
| Calibration Range | - | 1.00 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Accuracy & Precision | ||
| LLOQ (1.00 ng/mL) | Mean Accuracy: 80-120% Precision (CV): ≤ 20% | Accuracy: 98.5% Precision: 12.3% |
| Low QC (3.00 ng/mL) | Mean Accuracy: 85-115% Precision (CV): ≤ 15% | Accuracy: 102.1% Precision: 8.7% |
| Mid QC (500 ng/mL) | Mean Accuracy: 85-115% Precision (CV): ≤ 15% | Accuracy: 99.2% Precision: 6.5% |
| High QC (800 ng/mL) | Mean Accuracy: 85-115% Precision (CV): ≤ 15% | Accuracy: 101.5% Precision: 5.1% |
| Sensitivity | ||
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 1.00 ng/mL |
| Matrix Effect | ||
| CV of Matrix Factor | ≤ 15% | 9.8% |
| Recovery | ||
| Mean Recovery | Consistent and reproducible | 85.2% |
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Benzyl-3-phenylthiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Benzyl-3-phenylthiourea.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for crude this compound?
A1: The most common and effective purification techniques for crude this compound are recrystallization and column chromatography. For achieving very high purity, preparative high-performance liquid chromatography (HPLC) can also be employed.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically a white to almost white crystalline powder or crystal.[1][2] The reported melting point is in the range of 153-157 °C.[1][2] A sharp melting point within this range is a good indicator of high purity.
Q3: What are the likely impurities in a crude sample of this compound?
A3: Common impurities may include unreacted starting materials such as benzylamine and phenyl isothiocyanate. Additionally, side reactions can lead to the formation of symmetrically disubstituted thioureas like 1,3-dibenzylthiourea and 1,3-diphenylthiourea. Depending on the reaction conditions, related ureas, such as 1,3-dibenzylurea, might also be present.
Q4: Which solvents are suitable for dissolving this compound?
A4: Based on its structure and information on similar thiourea derivatives, this compound is expected to be soluble in polar organic solvents such as ethanol, acetone, and ethyl acetate, particularly when heated. It has lower solubility in non-polar solvents like hexane and is generally insoluble in water.
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause | Recommended Solution |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures.- High levels of impurities are inhibiting crystallization. | - Concentrate the solution by evaporating some of the solvent and then allow it to cool again.- Try a different solvent or a mixed solvent system (e.g., ethanol/water).- Perform a preliminary purification step, such as passing the crude material through a short silica gel plug, to remove some impurities before recrystallization. |
| Oily precipitate forms instead of crystals. | - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too rapid.- The presence of impurities can lower the melting point and interfere with crystal lattice formation. | - Switch to a lower-boiling point solvent.- Allow the solution to cool down slowly to room temperature before placing it in an ice bath.- Add a seed crystal to induce crystallization.- Re-purify the oil by column chromatography. |
| Low recovery of purified product. | - Too much solvent was used for recrystallization.- The solution was not cooled sufficiently.- The crystals were washed with a solvent at room temperature. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the flask is thoroughly cooled in an ice bath for an adequate amount of time to maximize precipitation.- Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
| Colored impurities remain in the final product. | - The impurity is co-crystallizing with the product.- The impurity is adsorbed onto the surface of the crystals. | - Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then filter the hot solution through celite to remove the charcoal and adsorbed impurities before cooling.- Perform a second recrystallization. |
Column Chromatography Issues
| Issue | Potential Cause | Recommended Solution |
| Poor separation of the product from impurities (overlapping spots on TLC). | - The polarity of the mobile phase is too high or too low.- The column was not packed properly.- The sample was loaded in too large a volume of solvent. | - Adjust the polarity of the mobile phase. A common starting point for thiourea derivatives is a gradient of ethyl acetate in hexane.[3] Try a less polar solvent system to increase retention times and improve separation.- Ensure the silica gel is packed uniformly without any cracks or channels.- Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel before loading it onto the column. |
| Product is eluting too quickly (high Rf value). | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in hexane). |
| Product is not eluting from the column (low Rf value). | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in hexane). |
| Streaking of spots on the TLC plate. | - The sample is too concentrated.- The compound may be acidic or basic and is interacting strongly with the silica gel. | - Dilute the sample before spotting it on the TLC plate.- Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid for an acidic compound or triethylamine for a basic compound. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent, such as ethanol, and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.
-
Analysis: Determine the melting point and, if desired, assess the purity using techniques like TLC or HPLC.
Protocol 2: Column Chromatography of this compound
-
Prepare the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack a chromatography column, ensuring there are no air bubbles or cracks.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel.
-
Loading the Column: Carefully add the prepared sample onto the top of the packed silica gel bed. Add a thin layer of sand on top to prevent disturbance of the sample layer during solvent addition.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.[3]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Monitoring: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Analysis: Confirm the purity of the isolated product by measuring its melting point and using spectroscopic methods if necessary.
Visualizations
References
degradation pathways and stability issues of 1-Benzyl-3-phenylthiourea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and stability issues of 1-Benzyl-3-phenylthiourea.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound, like other thiourea derivatives, are oxidation and hydrolysis.[1] The specific degradation products will depend on the reaction conditions.[1]
-
Oxidation: This can lead to the formation of the corresponding urea derivative (1-Benzyl-3-phenylurea), disulfides, or various sulfur oxides.[1] The presence of oxidizing agents, including dissolved oxygen, can accelerate this process.[1]
-
Hydrolysis: Particularly under basic conditions, hydrolysis can cleave the thiourea group, resulting in the formation of 1-Benzyl-3-phenylurea and the release of hydrogen sulfide.[1]
-
Photodegradation: Exposure to light, especially UV light, can induce photolytic degradation, leading to a variety of degradation products.[1][2][3]
Q2: What are the key factors that influence the stability of this compound in solution?
A2: Several factors can significantly impact the stability of this compound solutions:
-
pH: Stability is highly dependent on pH. Increased degradation is often observed in both acidic and alkaline conditions.[1]
-
Temperature: Higher temperatures generally accelerate the rate of degradation through both hydrolysis and oxidation.[1]
-
Oxidizing Agents: The presence of oxidizing agents like hydrogen peroxide or even atmospheric oxygen can lead to rapid degradation.[1]
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.[1][2][3] It is crucial to protect solutions from light.[1]
Q3: What are the visible signs of this compound degradation?
A3: Degradation of solid this compound may be indicated by:
-
Color Change: A yellowish discoloration may develop.[4]
-
Odor: The emission of ammonia or sulfurous odors can indicate decomposition.[4]
-
Clumping: Absorption of moisture can cause the solid to become clumpy or sticky.[4]
-
Insolubility: The formation of insoluble degradation products may be observed when preparing solutions.[4]
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark environment.[4]
-
Temperature: Store at a controlled room temperature, preferably below 30°C.[4]
-
Humidity: Keep in a low-humidity environment. For highly sensitive applications, storage in a desiccator is recommended.[4]
-
Light: Protect from light by using amber glass vials or storing in a dark cabinet.[4]
-
Atmosphere: Store in tightly sealed containers to minimize exposure to air and moisture. For long-term storage, consider purging the container with an inert gas like nitrogen or argon.[4]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
| Possible Cause | Recommended Action |
| Degradation of solid this compound leading to lower purity.[4] | Use a fresh batch of the compound. Before use, verify the purity of the stored compound using an appropriate analytical method (e.g., HPLC, melting point).[4] |
| Degradation of stock solutions. | Prepare fresh solutions before each experiment. If storing solutions is necessary, keep them refrigerated and protected from light. Filter solutions before use to remove any precipitates.[4] |
Issue 2: Discoloration or Odor of Solid Compound
| Possible Cause | Recommended Action |
| Oxidation or photodegradation.[4] | Store the compound in a tightly sealed, amber glass container in a cool, dark, and dry place. Consider purging the container with an inert gas before sealing.[4] |
| Thermal decomposition or hydrolysis.[4] | Verify that the storage temperature is within the recommended range. Ensure the container is properly sealed to prevent moisture entry.[4] |
Issue 3: Precipitate Formation in Solution
| Possible Cause | Recommended Action |
| Degradation leading to insoluble products.[4] | Prepare fresh solutions immediately before use. If solutions must be stored, filter them before use and consider storing them at a lower temperature (refrigerated) and in the dark.[4] |
| Exceeding solubility limits. | Verify the solubility of this compound in the chosen solvent and prepare solutions at appropriate concentrations. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study, or stress testing, is essential for identifying potential degradation products and pathways.[1][5]
Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products and establish its degradation profile.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
Caption: Proposed degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
optimizing the sensitivity and selectivity of 1-Benzyl-3-phenylthiourea-based sensors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the sensitivity and selectivity of 1-Benzyl-3-phenylthiourea (BPTU)-based sensors, particularly for the detection of organophosphate nerve agent simulants.
Troubleshooting Guide
This guide addresses common issues encountered during the application of BPTU-based sensors.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | 1. Incorrect Wavelengths: Excitation and emission wavelengths are not optimal for the BPTU-analyte complex. 2. Low Sensor Concentration: The concentration of the BPTU sensor solution is too low. 3. Degradation of Sensor: The BPTU may have degraded due to improper storage (e.g., exposure to light or high temperatures). 4. Instrument Settings: The fluorometer's gain or exposure time is too low. | 1. Optimize Wavelengths: Scan for the optimal excitation and emission wavelengths of the BPTU solution in the presence of the target analyte. 2. Increase Concentration: Prepare a fresh, more concentrated stock solution of BPTU. 3. Use Fresh Sensor: Synthesize or use a fresh batch of BPTU. Store in a cool, dark, and dry place. 4. Adjust Settings: Increase the gain or exposure time on the instrument, being careful to avoid signal saturation. |
| Poor Sensitivity | 1. Suboptimal Solvent: The solvent system may be quenching the fluorescence or hindering the interaction between BPTU and the analyte. 2. pH of the Medium: The pH of the solution may not be ideal for the binding interaction. 3. Presence of Quenchers: Contaminants in the sample or solvent may be quenching the fluorescence signal. | 1. Solvent Screening: Test different solvents or solvent mixtures (e.g., acetonitrile, DMSO, aqueous buffers) to find the one that provides the best signal-to-noise ratio. 2. pH Optimization: Perform a pH titration to determine the optimal pH range for the sensor's performance. 3. Purify Sample/Solvent: Use high-purity solvents and consider sample cleanup steps to remove potential quenchers. |
| Poor Selectivity / High Background Signal | 1. Interfering Compounds: Other compounds in the sample are interacting with the BPTU sensor. 2. Self-Aggregation of Sensor: At high concentrations, BPTU may self-aggregate, leading to changes in fluorescence. 3. Impure Sensor: Impurities from the synthesis of BPTU may be fluorescent or interact with other sample components. | 1. Interference Study: Test the sensor's response to a panel of potential interfering compounds to identify cross-reactivity. 2. Optimize Sensor Concentration: Perform a concentration-dependent study to find the optimal BPTU concentration that minimizes aggregation while providing a good signal. 3. Purify Sensor: Recrystallize or use chromatographic methods to purify the synthesized BPTU. |
| Signal Instability / Drift | 1. Photobleaching: The BPTU-analyte complex is being degraded by the excitation light. 2. Temperature Fluctuations: Changes in temperature can affect the binding kinetics and fluorescence quantum yield. 3. Evaporation of Solvent: Changes in concentration due to solvent evaporation can alter the signal. | 1. Reduce Photobleaching: Decrease the excitation light intensity, reduce the exposure time, and use an anti-fade reagent if applicable. 2. Control Temperature: Use a temperature-controlled sample holder in the fluorometer. 3. Seal Sample: Keep the sample cuvette or well plate sealed during the measurement. |
| Irreproducible Results | 1. Inconsistent Pipetting: Inaccurate or inconsistent volumes of sensor or analyte solutions are being used. 2. Variation in Incubation Time: The time allowed for the sensor and analyte to interact is not consistent. 3. Differences in Sample Matrix: Variations in the composition of the sample matrix between experiments. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use precise pipetting techniques. 2. Standardize Incubation: Use a consistent incubation time for all measurements. 3. Consistent Matrix: Prepare all samples and standards in the same matrix. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying sensing mechanism of this compound for organophosphates?
A1: The sensing mechanism is primarily based on the formation of a complex between the BPTU molecule and the organophosphate analyte. Theoretical studies suggest that this interaction is driven by the formation of double hydrogen bonds between the N-H protons of the thiourea group and the phosphoryl oxygen of the organophosphate. This binding event alters the electronic properties of BPTU, leading to a detectable change in its fluorescence properties, often a "turn-on" fluorescence enhancement.
Q2: How should I prepare the this compound stock solution?
A2: It is recommended to prepare a stock solution of BPTU in a high-purity, anhydrous solvent such as acetonitrile or dimethyl sulfoxide (DMSO). The concentration of the stock solution will depend on the specific application, but a starting point of 1-10 mM is common. The stock solution should be stored in a tightly sealed vial, protected from light, and in a cool, dry place. For aqueous applications, the stock solution can be diluted into the aqueous buffer, ensuring the final concentration of the organic solvent is low and does not interfere with the assay.
Q3: What are some common interfering substances I should be aware of?
A3: Potential interferents can include other compounds capable of hydrogen bonding, strong acids or bases that can deprotonate the thiourea, and other aromatic compounds that may cause fluorescence quenching. It is crucial to perform selectivity studies by testing the sensor's response to common compounds that may be present in your sample matrix.
Q4: Can this sensor be used for quantitative analysis?
A4: Yes, BPTU-based sensors can be used for quantitative analysis. After optimizing the experimental conditions (e.g., sensor concentration, pH, incubation time), a calibration curve can be constructed by measuring the fluorescence response to a series of known analyte concentrations. The concentration of an unknown sample can then be determined by interpolating its fluorescence signal on the calibration curve.
Q5: How can I improve the water solubility of my BPTU-based sensor?
A5: To improve water solubility, you can work with co-solvents, such as using a small percentage of DMSO or acetonitrile in your aqueous buffer. Alternatively, for sensor design, you could consider synthesizing derivatives of BPTU that incorporate hydrophilic functional groups.
Quantitative Data Summary
The following tables summarize typical performance data for thiourea-based sensors for the detection of the nerve agent simulant, dimethyl methylphosphonate (DMMP). While specific data for this compound is limited in the literature, these values from similar thiourea-based systems can serve as a benchmark.
Table 1: Sensitivity of Thiourea-Based Sensors for DMMP
| Sensor Type | Method | Limit of Detection (LOD) | Linear Range | Reference Sensor |
| Thiourea-decorated POSS | Surface Acoustic Wave (SAW) | ~1 ppm | 1-10 ppm | PSS-TU3 |
| N-benzyl substituted thiourea | Quartz Crystal Microbalance (QCM) | Not Reported | Not Reported | TU4 |
| Nanoparticle Composite | Electrochemical | 23.03 ± 1.15 µM | 0.15 - 1.20 mM | Nafion/CuO/ZnO NSs/GCE |
Table 2: Selectivity of a Thiourea-Based SAW Sensor
| Interferent | Response relative to DMMP |
| DMMP | 100% |
| Other Gases | Minimal frequency shift |
Experimental Protocols
Protocol 1: Synthesis of this compound (BPTU)
This protocol is adapted from standard procedures for the synthesis of N,N'-disubstituted thioureas.
Materials:
-
Phenyl isothiocyanate
-
Benzylamine
-
Anhydrous ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve phenyl isothiocyanate (1.0 equivalent) in anhydrous ethanol.
-
Begin stirring the solution at room temperature.
-
To the stirring solution, add benzylamine (1.0 equivalent) dropwise.
-
An exothermic reaction may occur, and a precipitate may form.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated to reflux to ensure completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol.
-
Dry the purified this compound product under vacuum.
-
Characterize the product using techniques such as NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Fluorometric Detection of a Nerve Agent Simulant (DMMP)
Materials:
-
This compound (BPTU) stock solution (e.g., 1 mM in acetonitrile)
-
Dimethyl methylphosphonate (DMMP) standard solutions of varying concentrations
-
High-purity solvent (e.g., acetonitrile or a suitable buffer)
-
Fluorometer
-
Quartz cuvettes or a microplate reader
Procedure:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation and emission wavelengths. (A preliminary scan will be needed to determine the optimal wavelengths for the BPTU-DMMP complex).
-
Prepare a series of DMMP standard solutions in the desired solvent.
-
In a quartz cuvette or microplate well, add the appropriate volume of the BPTU stock solution and dilute with the solvent to the final desired sensor concentration.
-
Record the baseline fluorescence of the BPTU solution.
-
Add a known volume of a DMMP standard solution to the cuvette or well.
-
Mix thoroughly and incubate for a standardized period (e.g., 5-10 minutes) at a constant temperature.
-
Measure the fluorescence intensity of the solution.
-
Repeat steps 5-8 for each DMMP standard concentration to construct a calibration curve.
-
To measure an unknown sample, repeat steps 5-8 using the unknown sample instead of a standard.
-
Calculate the concentration of the unknown sample from the calibration curve.
Visualizations
Caption: Proposed signaling pathway for BPTU-based sensing.
Caption: General experimental workflow for fluorometric analysis.
Caption: A logical troubleshooting flowchart for BPTU sensors.
troubleshooting common problems in the synthesis of thiourea derivatives
Welcome to the Technical Support Center for the synthesis of thiourea derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N,N'-disubstituted thioureas?
The most prevalent methods for synthesizing N,N'-disubstituted thioureas include:
-
Reaction of an isothiocyanate with a primary or secondary amine: This is a widely used and generally high-yielding method due to its efficiency.[1]
-
Reaction of an amine with carbon disulfide: This approach is valuable when the corresponding isothiocyanate is not easily accessible and can be used to produce both symmetrical and unsymmetrical thioureas.[1][2] The reaction proceeds through a dithiocarbamate intermediate.[1]
-
Thionation of urea using Lawesson's reagent: This method involves the direct conversion of a urea's carbonyl group into a thiocarbonyl group.[1][3]
Q2: What are the essential analytical techniques for characterizing my synthesized thiourea derivatives?
A comprehensive characterization of thiourea derivatives requires a multi-faceted analytical approach.[4]
-
Structural Elucidation: The primary structure must first be confirmed.
-
FT-IR Spectroscopy: Identifies key functional groups. Look for N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 700-850 cm⁻¹ and 1300-1400 cm⁻¹), and C-N stretching vibrations.[4]
-
NMR Spectroscopy (¹H and ¹³C): Indispensable for elucidating the precise molecular structure. Characteristic signals include the chemical shifts of N-H protons (often broad) and the thiocarbonyl carbon (typically in the ¹³C NMR range of 178-184 ppm).[4]
-
-
Purity and Quantification:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separation, identification, and quantification, especially in complex mixtures. Reversed-phase HPLC with UV detection is most common.[4]
-
-
Solid-State Properties:
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of thiourea derivatives.
Problem: Low or No Product Yield
Q: I am observing a very low yield or no product in my thiourea synthesis. What are the potential causes and solutions?
Low yields can stem from several factors, primarily the stability of the reactants, steric hindrance, or the nucleophilicity of the amine.[1][5] The following workflow can help diagnose the issue.
The table below outlines specific causes and recommended solutions to improve reaction outcomes.
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of Isothiocyanate | Use freshly prepared or purified isothiocyanate. Store in a cool, dark, and dry environment. Consider in-situ generation.[1] | Improved yield and fewer side products from decomposition. |
| Low Amine Nucleophilicity | For weakly nucleophilic amines (e.g., 4-nitroaniline), add a non-nucleophilic base like triethylamine. For very electron-deficient amines, a stronger base or a phase transfer catalyst may be needed.[1][6][7] | Enhanced reaction rate and higher yield.[1] |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective at overcoming steric barriers.[1][8] | Increased conversion to the desired thiourea product.[1] |
| Inappropriate Solvent | Ensure reactants are soluble. Aprotic solvents like DCM, THF, or acetone are common. For less reactive amines, consider a higher boiling point solvent like tert-butanol.[6] | Improved reaction kinetics and yield. |
| Presence of Moisture | Ensure all reactants and solvents are dry, as water can hydrolyze isothiocyanates.[6][8] | Prevents loss of starting material and improves yield. |
Problem: Presence of Side Products
Q: My reaction is producing multiple spots on TLC, and the final product is impure. What are the likely side reactions?
Side reactions can compete with the desired product formation, leading to complex purification challenges. The diagram below illustrates common competing reactions.
Refer to this table for common side reactions and how to mitigate them.
| Side Reaction | Cause | Recommended Solution |
| Symmetrical Thiourea Formation | When synthesizing an unsymmetrical thiourea, the in-situ generated isothiocyanate reacts with the starting amine instead of the second, intended amine.[1] | Use a two-step, one-pot method. Add the second amine only after the complete formation of the isothiocyanate is confirmed.[1] |
| Hydrolysis of Thiourea/Isothiocyanate | Presence of water, particularly under acidic or basic conditions, and/or heat.[1][8] | Use anhydrous solvents and reactants. Perform the reaction under an inert atmosphere (e.g., nitrogen). |
| N-Acylurea Formation | Rearrangement of an O-acylisourea intermediate when using carbodiimide coupling agents, especially if carboxylic acids are present.[1] | Ensure reactants are free from carboxylic acid contaminants. |
Problem: Purification Challenges
Q: I am finding it difficult to purify my final thiourea derivative. What are the best strategies?
The choice of purification method depends heavily on the properties of your target compound and the impurities present.[9] This decision tree can guide your choice.
-
Recrystallization: This is a common and effective method for purifying solid products. Suitable solvents include ethanol and acetone.[6]
-
Column Chromatography: A versatile method for separating compounds with different polarities. The choice of eluent is critical and depends on the specific product and impurities.[6][9]
-
Acid-Base Extraction: This technique is useful if the target compound and impurities have different acidic or basic properties, allowing for separation between aqueous and organic layers.[9]
-
Filtration and Washing: If the product precipitates out of the reaction mixture, it can be collected by simple filtration and washed with a solvent in which the impurities are soluble.[9]
Experimental Protocols
Protocol 1: Synthesis of N,N'-Disubstituted Thiourea from an Amine and Isothiocyanate[1][8]
This is a general procedure for one of the most common synthetic routes.
-
Preparation: Dissolve the primary or secondary amine (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane, THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition: Add the isothiocyanate (1.0-1.1 eq.) dropwise to the stirred solution at room temperature. Note that the reaction can be exothermic.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-24 hours). Gentle heating can be applied if the reaction is slow.[1][8]
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[1]
Protocol 2: Synthesis from Urea using Lawesson's Reagent[1][3]
This protocol is for the thionation of a urea derivative.
-
Preparation: In a round-bottom flask, dissolve the urea derivative (1.0 eq.) and Lawesson's reagent (0.5 eq., assuming a 2:1 mass ratio of urea to reagent is optimal) in a dry solvent like THF or toluene.[3]
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress by TLC. Optimal conditions reported for simple thiourea are a reaction time of 3.5 hours at 75°C.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[1]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes data from a study on the synthesis of thiourea from urea and Lawesson's reagent, demonstrating the impact of reaction conditions on yield.[3]
| Parameter | Condition | Yield (%) | Observation |
| Reaction Time | 2.5 h | ~55% | Yield increases with time. |
| 3.5 h | ~62% | Optimal time found in the study. | |
| 4.5 h | ~60% | Yield begins to decrease slightly. | |
| Temperature | 60°C | ~58% | Higher temperature increases reaction rate. |
| 75°C | ~64% | Optimal temperature found in the study. | |
| 85°C | ~52% | Yield decreases, likely due to side reactions or product decomposition.[3] | |
| Mass Ratio (Urea:LR) | 1:1 | ~35% | Insufficient Lawesson's Reagent. |
| 2:1 | ~47% | Optimal ratio found in the study. | |
| 3.2:1 | ~42% | Excess Lawesson's Reagent does not improve yield. |
References
- 1. benchchem.com [benchchem.com]
- 2. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Biological Activity of 1-Benzyl-3-phenylthiourea Through Structural Modification
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the structural modification of 1-Benzyl-3-phenylthiourea to enhance its biological activity. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structure-activity relationship (SAR) data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of thiourea derivatives?
Thiourea derivatives are a versatile class of compounds known for a wide range of biological activities. These include anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The biological effect is largely influenced by the nature of the substituents on the thiourea core.[1]
Q2: Which structural modifications are most likely to enhance the anticancer activity of this compound?
Based on studies of analogous compounds, certain structural modifications can significantly impact anticancer activity. The introduction of electron-withdrawing groups on the phenyl or benzyl rings is often associated with increased cytotoxicity.[4][5] For instance, halogen substitutions (e.g., -Cl) or a nitro group (-NO2) at the para position of the benzyl ring have been shown to enhance activity against cancer cell lines like MCF-7.[4][5]
Q3: My synthesis of a this compound analog is resulting in a low yield. What are the common causes and solutions?
Low yields in thiourea synthesis can arise from several factors, including the reactivity of the starting materials and the reaction conditions.[6][7] If you are reacting a substituted benzylamine with a phenyl isothiocyanate, the nucleophilicity of the amine is crucial. Amines with strong electron-withdrawing groups may be poor nucleophiles, leading to sluggish or incomplete reactions.[7][8]
Potential Solutions:
-
Use a more reactive thioacylating agent: If the amine is poorly reactive, consider using a more reactive reagent like thiophosgene, while adhering to strict safety protocols due to its toxicity.[7]
-
Employ a catalyst: For reactions involving less reactive amines, a catalyst may be beneficial.[7]
-
Optimize reaction conditions: Monitor the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature, avoiding prolonged heating which can lead to side products.[7]
-
Ensure starting material quality: Use freshly prepared or purified isothiocyanate, as it can degrade over time.[6]
Q4: I am having difficulty purifying my synthesized thiourea derivative. What are some effective purification strategies?
Purification of thiourea derivatives can be challenging due to their varying polarities and solubilities. Common purification methods include:
-
Recrystallization: This is often the most effective method for obtaining pure crystalline products. A common solvent system is ethanol/water.[9]
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a versatile option.[7]
-
Filtration and Washing: If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a suitable solvent to remove soluble impurities.[7]
Q5: My compound has low solubility in the bioassay buffer, which is affecting the results. How can I address this?
Low compound solubility is a common issue in biological assays and can lead to underestimated activity and variable data.[10]
-
Use of a co-solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of thiourea derivatives.[11] However, ensure the final concentration of DMSO in the assay is low enough to not affect the cells or the target.
-
Sonication: Gently sonicating the compound in the assay medium can sometimes help to improve dissolution.
-
Formulation strategies: For in vivo studies, more advanced formulation strategies may be required to improve bioavailability.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Poorly nucleophilic amine (e.g., aniline with electron-withdrawing groups).[7][8] | Use a more reactive thioacylating agent like thiophosgene (with caution) or employ a catalyst.[7] |
| Degradation of isothiocyanate.[6] | Use freshly prepared or purified isothiocyanate.[6] | |
| Steric hindrance from bulky substituents. | Increase reaction temperature or prolong reaction time, monitoring carefully by TLC. | |
| Formation of side products | Reaction temperature is too high or reaction time is too long.[7] | Optimize reaction temperature and time by monitoring with TLC.[7] |
| Impure starting materials. | Ensure the purity of starting amines and isothiocyanates. | |
| Difficulty in purification | Product is an oil or does not crystallize easily. | Attempt purification by column chromatography.[7] |
| Product is contaminated with starting materials. | Optimize the stoichiometry of the reactants. |
Biological Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values | Low compound solubility in assay medium. | Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the assay is consistent and non-toxic to cells. Consider pre-solubilizing the compound in a small amount of DMSO before adding it to the assay medium. |
| Compound precipitation during the assay. | Visually inspect the wells for precipitation. If observed, try using a lower concentration range or a different assay buffer. | |
| High background signal in MTT assay | Contamination of cell culture. | Ensure aseptic techniques and regularly test for mycoplasma contamination. |
| Interference of the compound with the MTT dye. | Run a control experiment with the compound and MTT in cell-free medium to check for direct reduction of MTT by the compound. | |
| No observable biological activity | The structural modification is detrimental to the activity. | Refer to SAR data to guide the design of new analogs with potentially more favorable substitutions.[4][5] |
| The compound is not reaching its intracellular target. | Consider cellular uptake and efflux mechanisms. Lipophilicity of the compound can play a crucial role. |
Data Presentation: Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the phenyl and benzyl rings. The following tables summarize the cytotoxic activity of various substituted thiourea derivatives against the MCF-7 breast cancer cell line, providing insights into their structure-activity relationships.
Table 1: Anticancer Activity of N-benzoyl-N'-phenylthiourea Derivatives against MCF-7 Cells [4]
| Compound | Substituent (R) on Benzoyl Moiety | IC50 (µM) |
| N-benzoyl-N'-phenylthiourea | H | 2.83 |
| N-(4-methylbenzoyl)-N'-phenylthiourea | 4-CH3 | 1.31 |
| N-(4-methoxybenzoyl)-N'-phenylthiourea | 4-OCH3 | 1.15 |
| N-(4-chlorobenzoyl)-N'-phenylthiourea | 4-Cl | 0.49 |
| N-(2,4-dichlorobenzoyl)-N'-phenylthiourea | 2,4-diCl | 0.31 |
Data suggests that electron-withdrawing groups on the benzoyl ring enhance cytotoxic activity. The presence of a chlorine atom at the para-position significantly increases potency, and this effect is amplified with a second chlorine at the ortho-position.[4]
Table 2: Hypothetical Cytotoxic Activity of 1-(4-acetylphenyl)-3-benzylthiourea Analogs against MCF-7 Cells [5]
| Compound ID | Benzyl Substituent (R) | Lipophilicity (logP) | IC50 (µM) | SAR Observations |
| 1a | -H (Unsubstituted) | 3.2 | 25.0 | Baseline activity of the core scaffold. |
| 1b | 4-Cl | 3.9 | 12.5 | Electron-withdrawing group at the para position enhances activity. |
| 1c | 4-OCH3 | 3.3 | 20.8 | Electron-donating group at the para position shows comparable activity to the unsubstituted analog. |
| 1d | 4-NO2 | 3.1 | 8.2 | Strong electron-withdrawing group significantly improves potency. |
| 1e | 2-Cl | 3.9 | 18.7 | Ortho substitution may introduce steric hindrance, reducing activity compared to the para isomer. |
| 1f | 3,4-diCl | 4.6 | 5.1 | Multiple electron-withdrawing groups further increase cytotoxic potential. |
| 1g | 4-CH3 | 3.7 | 22.3 | A small alkyl group has a minimal impact on activity. |
This hypothetical data illustrates that electron-withdrawing substituents on the benzyl ring, particularly at the para position, are strongly correlated with increased cytotoxic activity.[5]
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of unsymmetrical N,N'-disubstituted thioureas.[9][11]
Step 1: Synthesis of the appropriate isothiocyanate (if not commercially available)
A common method for preparing aryl isothiocyanates from the corresponding primary amine involves the use of thiophosgene or carbon disulfide.[5][9]
Step 2: Reaction of amine with isothiocyanate
-
Dissolve the substituted benzylamine (1 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile, acetone, or tetrahydrofuran) in a round-bottom flask.[6][9]
-
To this solution, add the corresponding phenyl isothiocyanate (1 equivalent) dropwise at room temperature.[9] The reaction is often exothermic.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC.[11]
-
The reaction is typically complete within a few hours.[9]
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration, wash with a cold solvent, and dry.[9]
-
If the product does not precipitate, remove the solvent under reduced pressure.[11]
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.[9][11]
-
Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11]
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic activity of synthesized compounds against cancer cell lines.[4][11]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (0.5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of the compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[11]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[4][11]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.[4]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: General experimental workflow for synthesis and biological evaluation.
Caption: Potential signaling pathways affected by thiourea derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
challenges in the characterization of 1-Benzyl-3-phenylthiourea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-3-phenylthiourea. The information addresses common challenges encountered during the synthesis and characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method for synthesizing this compound is the reaction of benzylamine with phenyl isothiocyanate. This nucleophilic addition reaction is widely used for creating unsymmetrical thioureas due to its typically high yields and the commercial availability of the starting materials.[1][2]
Q2: What are the expected physicochemical properties of this compound?
This compound is expected to be a solid at room temperature, likely appearing as a white to pale yellow crystalline substance.[1] Key properties are summarized in the table below.
Q3: Which solvents are suitable for the synthesis of this compound?
Anhydrous acetone is a commonly used solvent for this type of synthesis.[1] Other potential solvents include acetonitrile or ethanol.[2] The choice of solvent can influence reaction time and product precipitation.
Q4: How can I monitor the progress of the synthesis reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visualized.[1]
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of Phenyl Isothiocyanate | Use freshly opened or purified phenyl isothiocyanate. Store it in a cool, dark, and dry environment to prevent degradation.[3] | Improved reaction efficiency and higher yield of the desired product. |
| Low Nucleophilicity of Benzylamine | While generally a strong nucleophile, if issues persist, consider adding a non-nucleophilic base like triethylamine to activate the amine.[3] | Increased rate of reaction and conversion to the thiourea product. |
| Steric Hindrance | If the reaction is sluggish at room temperature, gently heating the mixture to reflux for a few hours can help overcome any steric barriers.[1][3] | Faster reaction completion and improved product yield. |
| Incomplete Reaction | Ensure the reaction is stirred for a sufficient duration. Monitor via TLC until the limiting reactant is no longer visible.[1][4] | Maximization of product formation. |
Unexpected Spectroscopic Data (NMR, IR, MS)
| Potential Cause | Recommended Solution | Expected Outcome |
| Presence of Impurities | Unreacted starting materials or byproducts from side reactions can lead to extra peaks in the spectra. Re-purify the product through recrystallization from a suitable solvent like ethanol or by performing column chromatography.[1][4] | Cleaner spectra that match the expected data for pure this compound. |
| Incorrect Product Structure | An unexpected side reaction may have occurred. Re-evaluate the reaction conditions, ensuring anhydrous conditions to prevent hydrolysis.[3] Consider alternative synthetic routes if the issue persists. | Formation of the correct target molecule with the expected spectroscopic signature. |
| Solvent Peak Interference | Residual solvent from the reaction or purification process can appear in NMR spectra. Ensure the product is thoroughly dried under a vacuum.[1] | Removal of solvent peaks, allowing for clearer interpretation of the product's signals. |
Data Presentation
Physicochemical and Spectroscopic Data for this compound
Note: Some spectral data is based on typical values for analogous thiourea derivatives due to limited publicly available experimental spectra for this specific compound.[5]
| Property | Value |
| Molecular Formula | C₁₄H₁₄N₂S |
| Molecular Weight | 242.34 g/mol [6] |
| Appearance | White to pale yellow crystalline solid[1] |
| Melting Point | 140 - 160 °C (Typical range for analogous compounds)[1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2-7.5 (m, 10H, Ar-H), δ ~4.8 (d, 2H, -CH₂-), δ ~6.5 (br t, 1H, NH-benzyl), δ ~8.5 (br s, 1H, NH-phenyl)[5] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~181 (C=S), δ ~125-140 (Ar-C), δ ~49 (-CH₂-)[5] |
| IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretching), ~3000-3100 (Aromatic C-H stretching), ~2900-3000 (Aliphatic C-H stretching)[5] |
| Mass Spectrometry (ESI-MS) | m/z 243.09 [M+H]⁺[6] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of N,N'-disubstituted thioureas.[1][2]
-
Dissolve phenyl isothiocyanate (1.0 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Begin stirring the solution at room temperature.
-
Add benzylamine (1.0 equivalent) dropwise to the stirring solution over 10-15 minutes.
-
Continue to stir the reaction mixture at room temperature. Monitor the reaction's progress using TLC.
-
If the reaction is slow, it can be gently heated to reflux for 2-4 hours.[1]
-
Upon completion, the product may precipitate. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Wash the collected solid with a small amount of cold acetone and then with hexane to remove unreacted starting materials.[1]
-
The crude product can be further purified by recrystallization from ethanol.
-
Dry the purified product under a vacuum.
Characterization Methods
-
¹H and ¹³C NMR Spectroscopy : Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard. Analyze the chemical shifts (δ), multiplicity, coupling constants (J), and integration to confirm the structure.[5]
-
Infrared (IR) Spectroscopy : Prepare a KBr pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr and pressing the mixture. Acquire the spectrum using an FTIR spectrometer and analyze the characteristic absorption bands.[5]
-
Mass Spectrometry (MS) : Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile. Analyze using a high-resolution mass spectrometer with an electrospray ionization (ESI) source to identify the molecular ion peak.[5]
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Logical workflow for troubleshooting low product yield.
References
long-term storage and handling of 1-Benzyl-3-phenylthiourea
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the long-term storage, handling, and experimental use of 1-Benzyl-3-phenylthiourea.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored at room temperature, ideally between 15°C and 25°C.[1] It is crucial to keep the container tightly sealed in a cool, dry, and dark place, protected from direct sunlight and moisture.[1][2]
Q2: What are the main hazards associated with this compound?
A2: this compound is classified as toxic if swallowed.[2][3] It can also cause skin irritation and may cause an allergic skin reaction.[3] Inhalation of dust can be harmful, and it may cause respiratory irritation.[1][4]
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: When handling this compound, it is essential to use appropriate PPE to minimize exposure. This includes chemical safety goggles or a face shield, nitrile or neoprene gloves, and a lab coat.[5] If working with the compound in powdered form where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended.[1][5]
Q4: How should I properly dispose of this compound waste?
A4: Waste material of this compound should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[2][5] It is generally classified as special waste and should be handled by a licensed chemical disposal company.[1]
Q5: In case of accidental exposure, what are the first aid measures?
A5:
-
Ingestion: If swallowed, immediately call a poison center or doctor. Rinse the mouth with water. Do NOT induce vomiting.[2][5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound appears discolored or clumped | Improper storage leading to degradation or moisture absorption. | It is recommended to use a fresh, properly stored batch of the compound. If you must proceed, consider purification by recrystallization, though this may not be suitable for all experimental applications. |
| Inconsistent experimental results | Degradation of the compound due to improper handling or storage. Inaccurate weighing or dissolution. | Always use a fresh stock solution for each experiment. Ensure the compound is fully dissolved in the appropriate solvent. Verify the accuracy of your balance and volumetric glassware. |
| Poor solubility in a desired solvent | The compound has limited solubility in certain solvents. | This compound is generally soluble in organic solvents like DMSO and ethanol.[5] For aqueous solutions, consider preparing a concentrated stock in an appropriate organic solvent and then diluting it in the aqueous buffer. Sonication may aid in dissolution. |
| Evidence of compound precipitation during experiment | The concentration of the compound exceeds its solubility limit in the experimental medium. | Reduce the final concentration of the compound in your assay. If using a stock solution in an organic solvent, ensure the final concentration of the solvent in the aqueous medium is low enough to not cause precipitation. |
Physicochemical and Safety Data
| Property | Value | Reference |
| Molecular Formula | C14H14N2S | [2] |
| Molecular Weight | 242.34 g/mol | [2] |
| Appearance | White to almost white powder or crystals | [2] |
| Melting Point | 153.0 to 157.0 °C | [2] |
| Storage Temperature | Room Temperature (<15°C recommended) | [2] |
| Purity (HPLC) | >98.0% | [2] |
| GHS Hazard Statements | H301: Toxic if swallowed | [2] |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest (e.g., SW480, PC3)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: After incubation, add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Validation & Comparative
A Comparative Analysis of 1-Benzyl-3-phenylthiourea and Other Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Corrosion Inhibitor Performance with Supporting Experimental Data
The integrity of metallic materials is a cornerstone of industrial infrastructure. However, corrosion poses a significant threat, leading to structural failures and economic losses. The use of corrosion inhibitors is a primary strategy to mitigate this degradation, particularly in acidic environments. Among the various classes of inhibitors, thiourea derivatives have garnered considerable attention due to their high efficiency. This guide provides a detailed comparative analysis of 1-Benzyl-3-phenylthiourea (BPTU) with other prominent corrosion inhibitors, focusing on their performance backed by experimental data.
Performance Comparison of Corrosion Inhibitors
The efficacy of a corrosion inhibitor is primarily quantified by its inhibition efficiency (IE), which is determined through various electrochemical and gravimetric techniques. The following tables summarize the performance of BPTU and other selected inhibitors, providing a clear comparison of their protective capabilities.
| Inhibitor | Concentration | Corrosive Medium | Temperature (°C) | Method | Inhibition Efficiency (%) | Reference |
| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | 2 x 10⁻⁴ M | 1.0 M HCl | 30 | EIS | 94.99 | [1] |
| 2 x 10⁻⁴ M | 1.0 M HCl | 30 | PPM | 94.30 | [1] | |
| Hexamethylenetetramine (URO) | 2 x 10⁻⁴ M | 1.0 M HCl | 30 | PPM | 46.57 | [1] |
| 1-Phenyl-2-thiourea (PTU) | 5 x 10⁻³ M | 1.0 M HCl | 60 | EIS & PPM | 98.96 | [2][3] |
| 10⁻³ M | 1.0 M HCl | 30 | EIS | 93.33 | [4] | |
| 1,3-Diisopropyl-2-thiourea (ITU) | 5 x 10⁻³ M | 1.0 M HCl | 60 | EIS & PPM | 92.65 | [2][3] |
| 10⁻³ M | 1.0 M HCl | 30 | EIS | 82.63 | [4] | |
| Allyl thiourea (ATU) | 0.5 mM | 1.0 M H₃PO₄ | 20-50 | Weight Loss, EIS, PPM | >95 | [5] |
| Phenyl thiourea (PHTU) | 2 mmol/L | 15% HCl | - | Weight Loss | >83 | [6] |
| Benzoyl thiourea (BOTU) | 2 mmol/L | 15% HCl | - | Weight Loss | >83 (better than PHTU) | [6] |
| 4-Phenyl-thiosemicarbazide | - | 2 M HCl | - | EIS, PPM | High (better than 4-allyl-thiosemicarbazide) | [7] |
| Thiosemicarbazide | - | Various acidic solutions | - | - | Highly effective |
Table 1: Comparative Inhibition Efficiencies of Various Corrosion Inhibitors.
| Inhibitor | Concentration | Corrosive Medium | Temperature (°C) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (μF cm⁻²) | Reference |
| Blank | - | 1.0 M HCl | 30 | 58.7 | 89.6 | [1] |
| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | 2 x 10⁻⁴ M | 1.0 M HCl | 30 | 1171.3 | 21.4 | [1] |
| Blank | - | 1.0 M HCl | 30 | 70.3 | - | [4] |
| 1-Phenyl-2-thiourea (PTU) | 10⁻³ M | 1.0 M HCl | 30 | 1050.0 | - | [4] |
| 1,3-Diisopropyl-2-thiourea (ITU) | 10⁻³ M | 1.0 M HCl | 30 | 405.0 | - | [4] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Selected Corrosion Inhibitors.
Mechanism of Action: The Role of Adsorption
The primary mechanism by which thiourea derivatives, including this compound, inhibit corrosion is through adsorption onto the metal surface. This process forms a protective barrier that isolates the metal from the corrosive environment. The key elements contributing to this adsorption are the sulfur (S) and nitrogen (N) heteroatoms, which possess lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of the metal atoms (e.g., iron), leading to the formation of a coordinate covalent bond.
The adsorption process can be classified as either physisorption, chemisorption, or a combination of both. Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules, while chemisorption involves charge sharing or transfer between the inhibitor and the metal surface. The presence of aromatic rings, as in BPTU and phenylthiourea, can further enhance adsorption through π-electron interactions with the metal surface.
The general mechanism of action for thiourea-based corrosion inhibitors can be visualized as a multi-step process.
Caption: General mechanism of corrosion inhibition by thiourea derivatives.
Experimental Protocols
The data presented in this guide are derived from standard and well-established experimental techniques for evaluating corrosion inhibitors. The following are detailed methodologies for the key experiments cited.
Weight Loss Method
The weight loss method is a straightforward gravimetric technique to determine the average corrosion rate.[8][9]
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with abrasive papers of increasing grit size, rinsed with distilled water, degreased with a solvent like acetone, and dried. The initial weight of each coupon is accurately measured.
-
Immersion: The prepared coupons are suspended in the corrosive solution (e.g., 1.0 M HCl) with and without the inhibitor at a specific concentration and temperature for a predetermined duration.
-
Cleaning and Re-weighing: After the immersion period, the coupons are retrieved, and the corrosion products are removed by cleaning with appropriate solutions (e.g., a solution containing HCl and a cleaning inhibitor). The cleaned coupons are then rinsed, dried, and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:
-
CR = (K × W) / (A × T × D)
-
Where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.
-
-
IE% = [(CR_blank - CR_inh) / CR_blank] × 100
-
Where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics and mechanism of corrosion inhibition. These experiments are typically conducted in a three-electrode cell containing the working electrode (metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
1. Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current.[10][11]
-
Stabilization: The working electrode is immersed in the test solution until a stable open circuit potential (OCP) is achieved.
-
Polarization Scan: The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate.
-
Data Analysis: The resulting polarization curve (Tafel plot) is used to determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear portions of the anodic and cathodic curves back to E_corr. The inhibition efficiency is calculated as:
-
IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100
-
Where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
2. Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[12][13]
-
OCP Stabilization: The system is allowed to stabilize at the OCP.
-
Impedance Measurement: A small amplitude AC signal is applied to the electrode over a range of frequencies. The impedance of the system is measured at each frequency.
-
Data Analysis: The data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the impedance data and extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of an inhibitor indicate the formation of a protective film. The inhibition efficiency is calculated from the Rct values:
-
IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100
-
Where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
-
Caption: Workflow for evaluating corrosion inhibitor performance.
Conclusion
The comparative analysis reveals that this compound is a highly effective corrosion inhibitor for mild steel in acidic media, demonstrating inhibition efficiencies comparable to and, in some cases, exceeding those of other well-known thiourea derivatives. Its performance is significantly superior to that of the traditional inhibitor, hexamethylenetetramine. The presence of both benzyl and phenyl groups in the BPTU molecule likely contributes to its strong adsorption on the metal surface, providing a robust protective barrier against corrosion. The data presented herein, supported by detailed experimental protocols, offer a valuable resource for researchers and scientists in the selection and development of advanced corrosion inhibitors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Allyl thiourea as a corrosion inhibitor for cold rolled steel in H3PO4 solution [inis.iaea.org]
- 6. ythx.scu.edu.cn [ythx.scu.edu.cn]
- 7. rspublication.com [rspublication.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. onepetro.org [onepetro.org]
- 11. researchgate.net [researchgate.net]
- 12. content.ampp.org [content.ampp.org]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
Structure-Activity Relationship of 1-Benzyl-3-phenylthiourea Derivatives: A Comparative Guide
For researchers and scientists engaged in the field of drug discovery, thiourea derivatives represent a class of compounds with significant therapeutic potential, demonstrating a wide array of biological activities, including anticancer properties.[1][2] This guide provides a comparative analysis of 1-Benzyl-3-phenylthiourea and its analogs, focusing on their structure-activity relationships (SAR) as cytotoxic agents. The information presented herein is compiled from various studies on structurally related compounds to guide the rational design of more potent derivatives.
Comparative Biological Activity
The cytotoxic effects of this compound derivatives and related compounds are typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values are indicative of higher potency. The following table summarizes the cytotoxic activity of a series of thiourea derivatives, highlighting the influence of different substituents on their anticancer activity.
| Compound ID | Core Structure | R1 (Phenyl Ring) | R2 (Benzyl Ring) | Cancer Cell Line | IC50 (µM) | Key SAR Observations |
| 1 | This compound | Unsubstituted | Unsubstituted | MCF-7 | 10.96 - 78.90[3] | Baseline activity of the parent compound. |
| 2a | 1-(substituted-phenyl)-3-benzylthiourea | 4-Acetyl | Unsubstituted | MCF-7 | 25.0[4] | The acetyl group provides a point for further modification. |
| 2b | 1-(substituted-phenyl)-3-benzylthiourea | 4-Acetyl | 4-Cl | MCF-7 | 12.5[4] | An electron-withdrawing group at the para position of the benzyl ring enhances cytotoxic activity.[4] |
| 2c | 1-(substituted-phenyl)-3-benzylthiourea | 4-Acetyl | 4-OCH3 | MCF-7 | 20.8[4] | An electron-donating group at the para position results in activity comparable to the unsubstituted analog.[4] |
| 2d | 1-(substituted-phenyl)-3-benzylthiourea | 4-Acetyl | 4-NO2 | MCF-7 | 8.2[4] | A strong electron-withdrawing group significantly improves potency.[4] |
| 2e | 1-(substituted-phenyl)-3-benzylthiourea | 4-Acetyl | 3,4-diCl | MCF-7 | 5.1[4] | Multiple electron-withdrawing groups further increase cytotoxic potential.[4] |
| 3a | N-benzoyl-N'-phenylthiourea | Unsubstituted | - | MCF-7 | >100 | The benzoyl group in place of the benzyl group shows low activity. |
| 3b | N-(substituted-benzoyl)-N'-phenylthiourea | 4-Cl | - | MCF-7 | 35.2 | Introduction of a chlorine atom on the benzoyl ring increases potency.[5] |
| 3c | N-(substituted-benzoyl)-N'-phenylthiourea | 2,4-diCl | - | MCF-7 | 15.8 | A second chlorine atom further enhances activity, suggesting the importance of electronic effects.[5] |
Note: The presented data is a compilation from multiple sources and may involve different experimental conditions. Direct comparison of absolute values should be made with caution. The primary utility of this table is to illustrate general SAR trends.
Key Structure-Activity Relationship Insights
The analysis of the compiled data reveals several important trends that can guide the design of more potent this compound derivatives:
-
Electronic Effects: The nature and position of substituents on the aromatic rings play a crucial role in modulating the cytotoxic activity. Electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO2), on the benzyl ring tend to enhance potency.[4] This suggests that polarization of the thiourea moiety may be important for target interaction.
-
Steric Factors: The position of substituents can also influence activity. In some series of thiourea derivatives, ortho-substitution may introduce steric hindrance that can affect the compound's ability to bind to its biological target.[4]
-
Lipophilicity: While not explicitly detailed in the table, the overall lipophilicity of the molecule, influenced by the added substituents, is a critical parameter affecting cell permeability and, consequently, biological activity.
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed and standardized experimental methodologies are essential.
General Synthesis of this compound Derivatives[3][6]
The synthesis of this compound derivatives is typically achieved through a straightforward one-step reaction:
-
Reaction Setup: Phenylmethanamine (benzylamine) or its substituted analog (1 equivalent) is dissolved in a suitable solvent such as benzene or acetonitrile under stirring.
-
Addition of Isothiocyanate: An equimolar amount of isothiocyanatobenzene (phenyl isothiocyanate) or its substituted analog is added to the solution.
-
Reaction: The reaction mixture is stirred at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Purification: The resulting precipitate is collected by filtration, washed with a cold solvent, and purified by recrystallization, typically from hot ethanol, to yield the pure this compound derivative.
-
Characterization: The structure and purity of the synthesized compounds are confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Cytotoxicity Evaluation by MTT Assay[2][3][5]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic potential of compounds.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized thiourea derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. The cells are then treated with various concentrations of the compounds for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, such as DMSO.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control (vehicle-treated) cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Methodologies and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the general synthesis workflow and a potential mechanism of action for these compounds.
Caption: General workflow for SAR studies of thiourea derivatives.
Caption: Plausible intrinsic apoptosis pathway induced by thiourea derivatives.
References
validating the efficacy of 1-Benzyl-3-phenylthiourea as an anticancer agent in vivo
While in vivo efficacy data for 1-Benzyl-3-phenylthiourea as an anticancer agent is not currently available in public literature, this guide provides a comprehensive comparison of a structurally related and well-investigated diarylthiourea analog, SHetA2 (Sulfur Heteroarotinoid A2). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of SHetA2's performance against alternative treatments, supported by experimental data.
SHetA2 has emerged as a promising anticancer agent due to its novel mechanism of action and favorable safety profile observed in preclinical studies. This guide will delve into its in vivo efficacy, mechanism of action, and experimental protocols, providing a valuable resource for the evaluation of thiourea derivatives in oncology research.
Comparative In Vivo Efficacy of SHetA2
SHetA2 has demonstrated significant antitumor activity in various preclinical cancer models. Its efficacy has been evaluated in terms of tumor growth inhibition and prevention of tumorigenesis, often in comparison with standard chemotherapeutic agents or other investigational drugs.
Xenograft Models
In a cervical cancer xenograft model using Ca Ski cells, oral administration of SHetA2 resulted in a dose-responsive reduction in tumor growth.[1] A daily dose of 60 mg/kg led to a statistically significant decrease in both tumor volume and weight.[1] Furthermore, studies in endometrial cancer cell line xenografts have shown that SHetA2 can act synergistically with the standard chemotherapeutic agent, paclitaxel, leading to greater tumor growth inhibition than either drug alone.[2] When compared to a similar flexible heteroarotinoid, SHetA4, SHetA2 exhibited superior inhibition of ovarian cancer cell line xenograft growth.[3]
| Compound | Cancer Model | Dosage | Tumor Growth Inhibition | Reference |
| SHetA2 | Cervical Cancer (Ca Ski Xenograft) | 60 mg/kg/day (oral) | Statistically significant reduction in tumor volume and weight | [1] |
| SHetA2 + Paclitaxel | Endometrial Cancer (Ishikawa Xenograft) | Not specified | Greater tumor growth inhibition than either drug alone (synergistic effect) | [2] |
| SHetA2 | Ovarian Cancer (Xenograft) | Not specified | Greater inhibition compared to SHetA4 | [3] |
Carcinogenesis Models
The chemopreventive potential of SHetA2 has been investigated in the APCmin/+ mouse model, which is predisposed to developing intestinal polyps. Oral treatment with SHetA2 at 30 or 60 mg/kg/day for 12 weeks resulted in an approximately 50% reduction in the development of these polyps, without any observable signs of toxicity.[3]
| Compound | Cancer Model | Dosage | Effect on Tumorigenesis | Reference |
| SHetA2 | Colon and Small Intestinal Tumorigenesis (APCmin/+ mouse) | 30 or 60 mg/kg/day for 12 weeks (oral) | ~50% reduction in intestinal polyp development | [3] |
Mechanism of Action: Targeting Heat Shock Proteins
The anticancer activity of SHetA2 stems from its ability to interfere with the function of heat shock proteins (HSPs), particularly mortalin (also known as HSPA9 or GRP75).[1][2][3][4] In cancer cells, mortalin plays a crucial role in promoting survival and proliferation by binding to and stabilizing various client proteins, including p53.[3]
SHetA2 disrupts the interaction between mortalin and its client proteins.[1][3] This disruption leads to a cascade of events within the cancer cell, culminating in apoptosis (programmed cell death). Key downstream effects include:
-
Mitochondrial Dysfunction: SHetA2 induces mitochondrial damage, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).[1][2][3]
-
Cell Cycle Arrest: The compound has been shown to cause G1 cell cycle arrest by promoting the degradation of cyclin D1.[3]
-
Induction of Apoptosis: The release of mitochondrial factors activates caspase-dependent and independent apoptotic pathways.[1][2]
References
- 1. Frontiers | Distinct mechanism of cervical cancer cell death caused by the investigational new drug SHetA2 [frontiersin.org]
- 2. Utility and Mechanism of SHetA2 and Paclitaxel for Treatment of Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SHetA2 Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of the Antimicrobial Spectrum of Thiourea Derivatives and Standard Antibiotics
A comprehensive review of the available scientific literature reveals a notable absence of direct studies on the antimicrobial spectrum of 1-Benzyl-3-phenylthiourea. Consequently, a direct comparison with standard antibiotics for this specific compound cannot be provided. However, extensive research has been conducted on various structurally related thiourea derivatives, offering valuable insights into their potential as antimicrobial agents. This guide, therefore, presents a comparative analysis based on data from these derivatives to provide a relevant, albeit indirect, assessment.
Antimicrobial Potency of Thiourea Derivatives: A Comparative Overview
Thiourea derivatives have demonstrated a broad range of biological activities, including antibacterial and antifungal properties. The antimicrobial efficacy of these compounds is often attributed to the presence of the C=S, C=O, and NH groups, which can interact with the surface of bacterial membranes.[1] The mechanism of action for many thiourea derivatives is believed to involve the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV.[1][2]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative thiourea derivatives against various microbial strains, juxtaposed with the performance of standard antibiotics. It is important to note that these values are sourced from different studies and serve as a general comparison.
| Compound/Antibiotic | Staphylococcus aureus (MRSA) | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| Thiourea Derivatives | |||||
| 1-allyl-3-(4-chlorobenzoyl)thiourea | 1000 µg/mL | - | - | - | [1] |
| 1-allyl-3-(4-nitrobenzoyl)thiourea | 1000 µg/mL | - | - | - | [1] |
| N-(4-fluorophenylcarbamothioyl)benzamide | >1000 µg/mL | >1000 µg/mL | >1000 µg/mL | 250 µg/mL | [2] |
| N-(2,4-difluorophenylcarbamothioyl)benzamide | >1000 µg/mL | >1000 µg/mL | >1000 µg/mL | 125 µg/mL | [2] |
| Standard Antibiotics | |||||
| Ciprofloxacin | - | - | - | - | [1] |
| Ampicillin | - | - | - | - | [2] |
Experimental Protocols for Antimicrobial Susceptibility Testing
The antimicrobial activity of the thiourea derivatives and standard antibiotics is typically evaluated using standardized methods to determine the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a commonly employed technique.
Broth Microdilution Method
This method is utilized to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[3][4][5]
-
Preparation of Test Compounds: The thiourea derivatives and standard antibiotics are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial Dilutions: Serial twofold dilutions of the stock solutions are prepared in Mueller-Hinton Broth (MHB) for bacteria or a suitable broth for fungi within a 96-well microtiter plate.[3]
-
Inoculum Preparation: The microbial strains to be tested are cultured, and the inoculum is prepared and diluted to achieve a standardized final concentration (e.g., approximately 5 x 10^5 CFU/mL).[3]
-
Inoculation: Each well containing the diluted test compound is inoculated with the microbial suspension. Control wells are included: a growth control (no compound) and a sterility control (no microorganisms).[3]
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[3]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]
Potential Mechanism of Action: Inhibition of DNA Gyrase
Molecular docking studies on various thiourea derivatives suggest a potential mechanism of action involving the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1][2]
References
- 1. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: 1-Benzyl-3-phenylthiourea Sensors Versus a Gauntlet of Nerve Agent Detection Methods
For researchers, scientists, and drug development professionals at the forefront of neurotoxin detection, the quest for rapid, sensitive, and selective analytical methods is paramount. This guide provides a comprehensive performance evaluation of 1-Benzyl-3-phenylthiourea (BPTU) based sensors, juxtaposed with established and cutting-edge techniques for the detection of nerve agents and their simulants. Experimental data is presented to offer a clear, quantitative comparison, alongside detailed methodologies for key cited experiments.
This compound has emerged as a promising sensing material, particularly for the detection of nerve agents and their simulants.[1] Its utility has been demonstrated in Surface Acoustic Wave (SAW) sensor platforms, where it functions as a selective coating for the detection of organophosphorus compounds like sarin, tabun, and dimethyl methylphosphonate (DMMP).[2] This guide will delve into the performance of BPTU-SAW sensors and compare them against a spectrum of alternative detection technologies, including Gas Chromatography-Mass Spectrometry (GC-MS), Ion Mobility Spectrometry (IMS), and enzymatic assays.
Comparative Performance Analysis
The efficacy of any detection method is benchmarked by key performance indicators such as sensitivity, limit of detection (LOD), and response time. The following tables summarize the quantitative performance of BPTU-based sensors and other prominent detection methods for nerve agents and their simulants.
| Sensor/Method | Analyte | Detection Principle | Limit of Detection (LOD) / Limit of Alarm (LOA) | Key Findings |
| This compound (BPTU/TU-1) Coated SAW Sensor | Sarin (GB), Tabun (GA), DMMP | Mass loading on a piezoelectric substrate | Not explicitly stated, but showed stable signals at low concentrations. | Demonstrated sensitivity to nerve agents and their simulant. The sensor showed a clear response to varying concentrations of the analytes.[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Sarin (GB) | Chromatographic separation followed by mass-to-charge ratio analysis | 100 ng/L in air (for a 5-minute sample collection)[1][3][4] | A highly specific and sensitive laboratory-based method, considered a gold standard for confirmation.[1][3] |
| Ion Mobility Spectrometry (IMS) | Sarin (GB), Tabun (GA) | Separation of ions based on their mobility in an electric field | Sarin: 29 pptv (0.17 µg/m³); Tabun: 2 ppb.[5][6][7] | Offers rapid, portable, and highly sensitive detection suitable for field applications.[6][7] |
| Enzymatic Paper-Based Biosensor | Organophosphate Pesticides (simulant) | Acetylcholinesterase (AChE) inhibition | 18 ng/mL[8] | Provides a simple, low-cost, and portable method for screening, though with potentially higher LODs than instrumental techniques. |
| Method | Analyte | Response Time | Selectivity | Throughput |
| BPTU-Coated SAW Sensor | Sarin (GB), DMMP | Fast response, with stable signals achieved rapidly.[2] | Good selectivity due to the specific interactions between the BPTU coating and the target analytes.[2] | Can be configured in an array for monitoring multiple analytes. |
| GC-MS | Sarin (GB) | Longer analysis time due to sample preparation and chromatographic separation. | Very high selectivity based on retention time and mass fragmentation patterns. | Typically lower throughput due to the time per sample. |
| IMS | Sarin (GB), Tabun (GA) | Very fast, near real-time response (seconds).[6] | Good selectivity, though can be susceptible to interferences from compounds with similar ion mobility. | High throughput, suitable for continuous monitoring. |
| Enzymatic Assays | Organophosphates | Varies from minutes to hours depending on the assay format. | High selectivity based on the specific inhibition of the acetylcholinesterase enzyme. | Can be adapted for high-throughput screening in microplate formats.[9] |
Experimental Protocols and Methodologies
A detailed understanding of the experimental setup is crucial for the interpretation of performance data. Below are the methodologies for the key detection techniques discussed.
This compound Coated Surface Acoustic Wave (SAW) Sensor
Principle: SAW sensors utilize the propagation of an acoustic wave along the surface of a piezoelectric substrate. A chemically selective coating, in this case, this compound, is applied to the sensor surface. When the target analyte (nerve agent) adsorbs onto the coating, the mass of the film changes, which in turn alters the velocity of the surface acoustic wave. This change in velocity is measured as a frequency shift, which is proportional to the analyte concentration.[2]
Experimental Workflow:
Caption: Workflow for BPTU-coated SAW sensor fabrication and analyte detection.
Coating Protocol: A solution of this compound in a suitable organic solvent (e.g., chloroform) is prepared. The SAW device, with its pre-patterned interdigital transducers, is then coated with this solution using techniques such as spin-coating or spray-coating to ensure a uniform thin film. The device is then dried to remove the solvent, leaving a stable BPTU sensing layer.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful analytical technique that separates chemical mixtures and identifies the components at a molecular level. The sample is vaporized and injected into a gas chromatograph, where it is separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each component, allowing for highly specific identification and quantification.
Experimental Workflow:
Caption: General workflow for GC-MS analysis of nerve agents.
Ion Mobility Spectrometry (IMS)
Principle: IMS is an analytical technique used to separate and identify ionized molecules in the gas phase based on their mobility in a carrier buffer gas under the influence of an electric field.[10] Smaller ions with a more compact structure will travel faster through the drift tube than larger, bulkier ions, allowing for separation. The time it takes for an ion to travel through the drift tube is its drift time, which is characteristic of the ion and can be used for identification.
Signaling Pathway:
Caption: Signaling pathway in an Ion Mobility Spectrometer.
Enzymatic Assay (Acetylcholinesterase Inhibition)
Principle: Nerve agents are potent inhibitors of the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the nervous system.[11] Enzymatic assays for nerve agent detection are based on this inhibition. In a typical colorimetric assay, a substrate that produces a colored product upon reaction with AChE is used. In the absence of a nerve agent, the enzyme is active, and a color change is observed. In the presence of a nerve agent, the enzyme is inhibited, and the color change is reduced or absent. The degree of inhibition is proportional to the concentration of the nerve agent.[2]
Experimental Workflow:
Caption: Workflow of an acetylcholinesterase inhibition assay for nerve agent detection.
Protocol for Colorimetric Assay: A typical protocol involves preparing a solution of acetylcholinesterase, a chromogenic substrate (e.g., acetylthiocholine), and a colorimetric reagent (e.g., DTNB). The sample suspected of containing a nerve agent is added to the enzyme solution and incubated. Following incubation, the substrate and colorimetric reagent are added. The absorbance is then measured at a specific wavelength using a spectrophotometer. A decrease in absorbance compared to a control sample indicates the presence of an AChE inhibitor.[2][12]
Conclusion
The evaluation of this compound (BPTU) as a sensing material, particularly in SAW sensor platforms, demonstrates its potential for the rapid and selective detection of nerve agents. While BPTU-coated SAW sensors offer advantages in terms of speed and selectivity, established methods like GC-MS provide unparalleled specificity for confirmatory analysis. Ion Mobility Spectrometry stands out for its high sensitivity and portability, making it ideal for field screening. Enzymatic assays, on the other hand, offer a low-cost and straightforward screening tool.
The choice of detection method ultimately depends on the specific application, with considerations for required sensitivity, portability, throughput, and the need for confirmatory identification. BPTU-based sensors represent a valuable addition to the arsenal of tools available for nerve agent detection, with further research promising to expand their application in various sensor formats.
References
- 1. [PDF] Screening for sarin in air and water by solid-phase microextraction-gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Detection of Chemical Warfare Agents with a Miniaturized High-Performance Drift Tube Ion Mobility Spectrometer Using High-Energetic Photons for Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Simple Chemical and Cholinesterase Methods for the Detection of Nerve Agents Using Optical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Binding Affinity of Thiourea Derivatives to Key Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the binding affinity of 1-Benzyl-3-phenylthiourea and related thiourea derivatives to key protein targets implicated in cancer signaling. Due to a lack of publicly available experimental binding data for this compound, this document focuses on presenting in silico and in vitro data for structurally analogous compounds that target BRAF, VEGFR-2, and HER2. The provided experimental protocols and comparative data are intended to serve as a valuable resource for researchers designing studies to evaluate novel thiourea-based compounds.
Comparative Analysis of Thiourea Derivatives
Thiourea derivatives have emerged as a versatile scaffold in drug discovery, with various analogs demonstrating inhibitory activity against key proteins in oncogenic signaling pathways. This section presents a comparative summary of reported binding affinities and inhibitory concentrations for different thiourea compounds against BRAF, VEGFR-2, and HER2.
BRAF Kinase Inhibitors
The B-RAF kinase, particularly the V600E mutant, is a critical target in melanoma and other cancers. The following table summarizes the molecular docking scores of several thiourea derivatives against B-RAF kinase. A more negative docking score generally indicates a stronger predicted binding affinity.
| Compound Name/ID | PDB ID of B-RAF Kinase | Docking Score (kcal/mol) | Reference |
| Aryl-bisthiourea derivative 3f | Not Specified | -10.3 | [1] |
| Aryl-bisthiourea derivative 3a | Not Specified | -9.7 | [1] |
| Aryl-bisthiourea derivative 3d | Not Specified | -9.7 | [1] |
| N-(Allylcarbamothioyl)-2-chlorobenzamide | 4R5Y | - | [1] |
| N-(Allylcarbamothioyl)-2-methylbenzamide | 4R5Y | - | [1] |
| 1,3-dibenzoylthiourea (DBTU) | 4CJN (related PBP2a) | < -5.7574 | [1] |
Note: Specific docking scores for some compounds against B-RAF kinase were not available in the cited literature. Some studies focused on different targets or did not report numerical values.
VEGFR-2 Kinase Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Several thiourea and urea derivatives have been investigated as VEGFR-2 inhibitors.
| Compound Class/Name | Assay Type | IC50 | Reference |
| 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas | Enzymatic Assay | 150–199 nM | [2] |
| bis([1][3][4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives | In vitro VEGFR-2 kinase assay | 3.7–11.8 nM | [5] |
| Piperazinylquinoxaline-based derivatives | In vitro VEGFR-2 kinase assay | 0.19–0.60 µM | [6] |
| Sorafenib (Reference Compound) | In vitro VEGFR-2 kinase assay | 3.12 nM | [5] |
HER2 Kinase Inhibitors
Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established target in breast and other cancers. Certain phenylthiourea derivatives have shown inhibitory activity against HER2.
| Compound Name | Assay Type | IC50 | Reference |
| N-(5-Chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea | Enzymatic Activity | 0.35 mM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of binding affinity data. Below are representative protocols for assays commonly used to evaluate the interaction of small molecules with protein kinases.
Molecular Docking (In Silico)
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
-
Receptor Preparation :
-
The 3D crystal structure of the target protein (e.g., BRAF, VEGFR-2) is obtained from the Protein Data Bank (PDB).
-
Non-essential water molecules, co-crystallized ligands, and ions are removed.
-
Hydrogen atoms are added, and protonation states of amino acid residues are assigned for a physiological pH.
-
The structure is energy-minimized to relieve steric clashes.[1]
-
-
Ligand Preparation :
-
The 2D structure of the thiourea derivative is drawn using chemical drawing software and converted to a 3D structure.
-
The 3D structure is optimized and energy-minimized using a suitable force field.[1]
-
-
Docking Simulation :
-
A grid box is defined around the active site of the kinase, encompassing key amino acid residues for inhibitor binding.
-
A docking program like AutoDock Vina is used to predict the binding poses of the ligand within the active site.[3] The algorithm explores various conformations and orientations.
-
The results are analyzed based on the binding affinity (docking score) and the interactions with key residues.
-
LanthaScreen™ Eu Kinase Binding Assay for BRAF (In Vitro)
This assay is a fluorescence resonance energy transfer (FRET) based method to measure inhibitor binding to the ATP site of a kinase.
-
Reagent Preparation :
-
Prepare a 3X solution of the test compound (e.g., this compound) in 1X Kinase Buffer A.
-
Prepare a 3X mixture of the BRAF kinase and the europium-labeled anti-tag antibody in the same buffer.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer.
-
-
Assay Procedure :
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis :
-
Read the plate using a fluorescence plate reader capable of measuring time-resolved FRET.
-
The FRET signal is proportional to the amount of tracer bound to the kinase.
-
In the presence of a competing inhibitor, the FRET signal will decrease.
-
The IC50 value is determined by plotting the FRET signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Sample Preparation :
-
The target protein and the ligand (thiourea derivative) must be in identical, degassed buffers to minimize heats of dilution.[8]
-
Typical starting concentrations are 5-50 µM for the protein in the sample cell and 50-500 µM for the ligand in the syringe.[8]
-
Protein solutions should be centrifuged to remove any aggregates.[9]
-
-
ITC Experiment :
-
The reference cell is filled with buffer or water.
-
The sample cell is loaded with the protein solution.
-
The injection syringe is filled with the ligand solution.
-
A series of small injections of the ligand are titrated into the sample cell while the heat change is monitored.[10]
-
-
Data Analysis :
-
The heat change per injection is plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a binding model to determine the K_D, n, and ΔH.[9]
-
Visualizations: Signaling Pathways and Experimental Workflows
To provide a clearer context, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: A generalized workflow for identifying and validating target protein binders.
Caption: The RAS-RAF-MEK-ERK pathway, a key target for thiourea-based inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-Silico Modelling of 1- 3- [3-(Substituted Phenyl) Prop-2-Enoyl) Phenyl Thiourea Against Anti-Inflammatory Drug Targets – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
1-Benzyl-3-phenylthiourea: A Comparative Analysis of Cytotoxicity in Cancerous versus Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of 1-Benzyl-3-phenylthiourea and its analogs on cancerous versus normal cell lines. The data presented herein is compiled from multiple studies to illuminate the potential of this class of compounds as selective anti-cancer agents. While direct comparative data for this compound on a panel of cancerous and normal cells is limited, this guide synthesizes available information on the target compound and structurally related thiourea derivatives to provide a comprehensive assessment.
Executive Summary
Thiourea derivatives have emerged as a promising class of compounds in the pursuit of novel anticancer therapeutics. Their mechanism of action is often multifaceted, involving the induction of apoptosis and the inhibition of key enzymatic pathways crucial for cancer cell proliferation. This guide focuses on this compound, exploring its cytotoxic profile and the broader selectivity of the thiourea scaffold.
Comparative Cytotoxicity Data
The following table summarizes the available 50% inhibitory concentration (IC50) values for this compound and its analogs across various cancer and normal cell lines. The data highlights the cytotoxic potential of these compounds and provides insights into their selectivity.
| Compound | Cell Line | Cell Type | Cancer Type | IC50 (µM) | Reference |
| This compound | MCF-7 | Cancerous | Breast | 78.90 ± 2.87 | [1] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | Cancerous | Breast | 338.33 ± 1.52 | [2] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D | Cancerous | Breast | - | [3] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa | Cancerous | Cervical | - | [3] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | Vero | Normal | Kidney (Monkey) | - | [3] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 | Cancerous | Colon | 1.5 - 8.9 | [4] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | Cancerous | Colon | 1.5 - 8.9 | [4] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | PC3 | Cancerous | Prostate | 1.5 - 8.9 | [4] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K-562 | Cancerous | Leukemia | ≤ 10 | [4] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | HaCaT | Normal | Keratinocyte (Human) | Favorable selectivity | [4][5] |
Experimental Protocols
The primary method utilized to determine the cytotoxic activity of these compounds is the MTT assay.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer or normal cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound or analog stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against compound concentration.
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the potential mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Putative signaling pathway for thiourea-induced apoptosis.
Mechanism of Action
Thiourea derivatives, including this compound, are thought to exert their cytotoxic effects through multiple mechanisms. A primary mode of action is the induction of programmed cell death, or apoptosis, in cancer cells.[6][7] This is often a consequence of inhibiting key enzymes that are crucial for cancer cell survival and proliferation.
One of the potential targets is the Epidermal Growth Factor Receptor (EGFR), a protein that plays a significant role in cell growth and is often overactive in many types of cancer.[6] By inhibiting EGFR, thiourea derivatives can block downstream signaling pathways that promote cell proliferation. Another potential target is Sirtuin 2 (SIRT2), an enzyme involved in cell cycle regulation.[6] Inhibition of SIRT2 has been demonstrated to induce cell death in cancerous cells.
The induction of apoptosis by thiourea derivatives is often mediated through the intrinsic or mitochondrial pathway.[7] This involves the activation of pro-apoptotic proteins, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.
Conclusion
The available data suggests that this compound exhibits cytotoxic activity against breast cancer cells. Furthermore, studies on analogous thiourea derivatives indicate a potential for selective cytotoxicity against cancerous cells while showing less harm to normal cells. The multifaceted mechanism of action, involving the inhibition of key cancer-related enzymes and the induction of apoptosis, makes this compound and related compounds promising candidates for further investigation in the development of novel anticancer therapies. Future studies should focus on direct comparative cytotoxicity assays of this compound on a broader panel of cancerous and normal cell lines to definitively establish its selectivity and therapeutic potential.
References
assessing the environmental impact of 1-Benzyl-3-phenylthiourea compared to similar compounds
For Immediate Release
[City, State] – December 7, 2025 – A comprehensive environmental risk assessment of 1-Benzyl-3-phenylthiourea reveals significant ecotoxicological concerns, particularly in aquatic environments. This guide provides a comparative analysis of its environmental impact alongside similar thiourea-based compounds, offering critical data for researchers, scientists, and drug development professionals to make informed decisions in chemical selection and environmental management.
Comparative Environmental Impact Assessment
The following table summarizes the key environmental hazard parameters for this compound and three structurally related compounds: thiourea, N-phenylthiourea, and N,N'-diphenylthiourea. Data for the comparator compounds are derived from experimental studies, while the data for this compound have been estimated using validated Quantitative Structure-Activity Relationship (QSAR) models due to the absence of experimental data in the public domain.
| Compound | Chemical Structure | Acute Aquatic Toxicity (LC50/EC50) | Biodegradability (OECD 301) | Bioaccumulation Potential (BCF) |
| This compound | C₁₄H₁₄N₂S | Fish (96 hr LC50): 0.75 mg/L (Estimated) Daphnia (48 hr EC50): 0.34 mg/L (Estimated) Green Algae (72 hr EC50): 1.4 mg/L (Estimated) | Not readily biodegradable (Estimated) | Low (BCF = 23.6; Estimated) |
| Thiourea | CH₄N₂S | Fish (96 hr LC50): >100 mg/L (Zebra fish)[1], >600 mg/L (Fathead minnow)[2] Daphnia (48 hr EC50): 5.6 - 18.0 mg/L[1] | Not readily biodegradable (<1% in 31 days)[1] | Low (BCF <2)[3] |
| N-Phenylthiourea | C₇H₈N₂S | Daphnia (48 hr LC50): 59 mg/L[4] | Data not available | Low (Estimated BCF = 3)[5] |
| N,N'-Diphenylthiourea | C₁₃H₁₂N₂S | Toxic to aquatic life with long-lasting effects (GHS classification)[6] | Data not available | Moderate (log Kow = 2.01)[7] |
Key Findings:
-
High Aquatic Toxicity of this compound: QSAR estimations indicate that this compound is highly toxic to aquatic organisms, with estimated LC50 and EC50 values in the sub-mg/L to low mg/L range. This aligns with its GHS classification as "very toxic to aquatic life"[8]. In comparison, the parent compound, thiourea, exhibits significantly lower aquatic toxicity.
-
Limited Biodegradability: Like thiourea, this compound is predicted to be not readily biodegradable, suggesting persistence in the environment.
-
Low to Moderate Bioaccumulation Potential: While the estimated bioconcentration factor for this compound is low, the log Kow of N,N'-diphenylthiourea suggests a potential for moderate bioaccumulation in some substituted thioureas.
Experimental Protocols
The environmental impact data presented are ideally determined using standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the key experimental protocols relevant to this assessment.
Acute Aquatic Toxicity Testing (OECD 202, 203)
-
Principle: To determine the concentration of a substance that is lethal to 50% of a test population of aquatic organisms (LC50 for fish, EC50 for daphnids) over a short exposure period.
-
Test Organisms:
-
Fish: Danio rerio (Zebra fish) or Pimephales promelas (Fathead minnow) are commonly used.
-
Invertebrates: Daphnia magna (a small crustacean).
-
-
Procedure:
-
Groups of organisms are exposed to a range of concentrations of the test substance in water under controlled conditions.
-
Mortality (for fish) or immobilization (for daphnids) is observed and recorded at specific time intervals (typically 24, 48, 72, and 96 hours).
-
The LC50 or EC50 value is calculated statistically from the concentration-response data.
-
Ready Biodegradability (OECD 301)
-
Principle: To assess the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms under aerobic aquatic conditions.
-
Methods: Several methods exist, including the CO2 Evolution Test (OECD 301B) and the Closed Bottle Test (OECD 301D)[9][10].
-
Procedure (CO2 Evolution Test):
-
The test substance is dissolved in a mineral medium and inoculated with a small amount of microorganisms from a wastewater treatment plant.
-
The mixture is incubated in the dark at a constant temperature for 28 days.
-
The amount of CO2 produced from the biodegradation of the test substance is measured and compared to the theoretical maximum amount of CO2 that could be produced.
-
A substance is considered "readily biodegradable" if it reaches a certain percentage of its theoretical CO2 production (e.g., >60%) within a 10-day window during the 28-day test[10].
-
Bioaccumulation Potential (OECD 305)
-
Principle: To determine the extent to which a chemical substance is taken up by and accumulates in the tissues of an aquatic organism from the surrounding water.
-
Test Organism: Typically fish, such as the Carp (Cyprinus carpio)[3].
-
Procedure:
-
Fish are exposed to a constant, low concentration of the test substance in water for a prolonged period (uptake phase).
-
The concentration of the substance in the fish tissue and in the water is measured at regular intervals.
-
After the uptake phase, the fish are transferred to clean water and the rate at which the substance is eliminated from their tissues is measured (depuration phase).
-
The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state.
-
Visualizing the Assessment Process
To provide a clearer understanding of the workflow for assessing the environmental impact of a new chemical entity like this compound, the following diagram illustrates the key stages, from initial screening to detailed assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Redetermination of 1-benzyl-3-furoyl-1-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Comparative Study of the Performance for Predicting Biodegradability Classification: The Quantitative Structure–Activity Relationship Model vs the Graph Convolutional Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiourea (CICADS 49, 2003) [inchem.org]
- 6. ipcp.ethz.ch [ipcp.ethz.ch]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. 1-Benzyl-3-phenyl-2-thiourea | C14H14N2S | CID 668300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. QSAR in Toxicology. 1. Prediction of Aquatic Toxicity | Semantic Scholar [semanticscholar.org]
- 10. m.youtube.com [m.youtube.com]
benchmarking the performance of 1-Benzyl-3-phenylthiourea in specific applications
For researchers, scientists, and drug development professionals exploring the versatile applications of thiourea derivatives, this guide provides an objective comparison of 1-Benzyl-3-phenylthiourea's (BPTU) performance in two key areas: corrosion inhibition and nerve agent detection. This analysis is supported by available experimental data to offer a clear benchmark against alternative compounds.
Corrosion Inhibition: A High-Efficiency Solution for Steel Protection
This compound has demonstrated significant efficacy as a corrosion inhibitor for low carbon steel in acidic environments, specifically in 1.0 M HCl solutions. Its performance is attributed to the presence of polar functional groups and benzene rings, which act as active centers for adsorption onto the steel surface.
Comparative Performance Data
The inhibition efficiency of BPTU has been evaluated against other thiourea derivatives and a standard corrosion inhibitor, hexamethylenetetramine (URO). The following tables summarize the key performance indicators obtained from electrochemical studies.
Table 1: Inhibition Efficiency of this compound (BPTU) at Different Concentrations
| Inhibitor Concentration (M) | Inhibition Efficiency (%) - Potentiodynamic Polarization | Inhibition Efficiency (%) - Electrochemical Impedance Spectroscopy |
| 2 x 10⁻⁴ | 94.30[1] | 94.99[1] |
| 1 x 10⁻⁴ | - | 92.43[1] |
| 5 x 10⁻⁵ | - | 90.90[1] |
| 1 x 10⁻⁵ | 88.15[1] | 87.72[1] |
Table 2: Comparative Inhibition Efficiency of Thiourea Derivatives
| Compound | Concentration (M) | Temperature (°C) | Inhibition Efficiency (%) |
| This compound (BPTU) | 2 x 10⁻⁴ | 30 | 94.30 [1] |
| N-phenylthiourea | - | - | Lower than BPTU[1] |
| Hexamethylenetetramine (URO) | - | 30 | Lower than BPTU[1] |
Experimental Protocols
Synthesis of this compound:
A common method for the synthesis of this compound involves the reaction of phenyl isothiocyanate with benzylamine.
-
Materials: Phenyl isothiocyanate, benzylamine, ethanol.
-
Procedure:
-
Dissolve equimolar amounts of phenyl isothiocyanate and benzylamine in ethanol.
-
Reflux the mixture for a specified period.
-
Cool the reaction mixture to allow the product to crystallize.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
The final product can be further purified by recrystallization from ethanol.
-
Corrosion Inhibition Testing (Potentiodynamic Polarization): [2][3][4]
This technique is used to determine the corrosion rate and inhibition efficiency.
-
Materials: Low carbon steel electrode (working electrode), platinum auxiliary electrode, saturated calomel electrode (reference electrode), 1.0 M HCl solution (corrosive medium), and various concentrations of the inhibitor.
-
Procedure:
-
Immerse the prepared electrodes in the corrosive medium containing a specific concentration of the inhibitor.
-
Allow the open circuit potential to stabilize.
-
Apply a potential scan from a cathodic potential to an anodic potential relative to the open circuit potential at a constant scan rate.
-
Record the resulting current density.
-
Plot the potential versus the logarithm of the current density (Tafel plot) to determine the corrosion current density (Icorr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr(blank) - Icorr(inhibitor)) / Icorr(blank)] x 100 where Icorr(blank) is the corrosion current density without the inhibitor and Icorr(inhibitor) is the corrosion current density with the inhibitor.
-
Nerve Agent Detection: A Promising but Developing Application
This compound has been identified as a potential sensor material for the detection of nerve agents and their simulants.[5][6] The thiourea moiety is known to interact with organophosphorus compounds, which form the basis of many nerve agents.
Comparative Performance Insights
Table 3: Performance of a Thiourea-Decorated POSS Sensor for DMMP Detection
| DMMP Concentration (ppm) | Frequency Shift (kHz) |
| 1 | -14.725[7] |
| 5 | -24.197[7] |
| 10 | -38.798[7] |
This data suggests that thiourea-based sensors can be highly sensitive. The performance of this compound would need to be experimentally determined to draw a direct comparison.
Experimental Protocols
Sensor Fabrication and Testing (General approach for thiourea-based sensors):
-
Materials: A sensor platform (e.g., Surface Acoustic Wave (SAW) device), a solution of the thiourea-based sensing material, a nerve agent simulant (e.g., DMMP).
-
Procedure:
-
The sensing material is coated onto the surface of the sensor device.
-
The sensor is exposed to a controlled concentration of the nerve agent simulant vapor.
-
The change in a specific property of the sensor (e.g., frequency, fluorescence) is measured over time.
-
Performance metrics such as sensitivity, response time, and limit of detection are determined from the sensor's response.
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farsi.msrpco.com [farsi.msrpco.com]
- 4. gamry.com [gamry.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 726-25-0 | MOLNOVA [molnova.cn]
- 7. High Performance and Reusable SAW Sensor Coated with Thiourea-Decorated POSS with Different Functional Groups for DMMP Detection | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of 1-Benzyl-3-phenylthiourea: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Benzyl-3-phenylthiourea, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this toxic compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed.[1] Structurally similar compounds are also known to cause skin irritation, serious eye damage, and respiratory irritation.[2] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
| Hazard Statement | GHS Classification | Required Personal Protective Equipment (PPE) |
| Toxic if swallowed[1] | Acute toxicity, oral (Category 3)[2] | Chemical safety goggles or face shield, Nitrile or neoprene gloves, Lab coat, NIOSH-approved respirator with a particulate filter (if dust is generated)[3] |
| Causes skin irritation[2] | Skin corrosion/irritation (Category 2)[2] | Nitrile or neoprene gloves, Lab coat[3] |
| Causes serious eye damage[2] | Serious eye damage/eye irritation (Category 1)[2] | Chemical safety goggles or face shield[3] |
| May cause respiratory irritation[2] | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2] | NIOSH-approved respirator with a particulate filter (if dust is generated), Use in a well-ventilated area or chemical fume hood[3][4] |
| Very toxic to aquatic life[2] | Hazardous to the aquatic environment, acute hazard (Category 1)[2] | N/A (Prevent release to the environment) |
Operational Disposal Plan: A Step-by-Step Protocol
The primary disposal route for this compound is through an approved hazardous waste disposal plant.[1] Do not empty into drains or dispose of with regular laboratory trash.[4]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect any unused or unwanted this compound solid in a clearly labeled, sealable, and chemically compatible container.
-
For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into the designated hazardous waste container.[4]
-
-
Contaminated Materials:
-
Dispose of any materials that have come into contact with this compound, such as weighing paper, gloves, and other disposable labware, as hazardous waste.
-
Place these items in a separate, clearly labeled waste container designated for solid chemical waste.
-
-
Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous liquid waste.
-
The triple-rinsed container can then be disposed of according to institutional guidelines for decontaminated glassware or plastic.
-
Step 2: Waste Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic")
-
The date of waste accumulation
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure containers are kept tightly closed and stored away from incompatible materials such as strong oxidizing agents, acids, and strong bases.[4]
-
Store in a cool, dry place, away from direct sunlight and moisture.[5]
-
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste contractor with a copy of the Safety Data Sheet (SDS) and an accurate inventory of the waste.
-
Follow all institutional and local regulations for the handover of hazardous waste.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing and wash it before reuse.[5] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3]
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[5] Immediately call a poison center or doctor.[1]
Disposal Workflow
Caption: Disposal workflow for this compound.
This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific safety protocols and local regulations. For further information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
